Product packaging for DprE1-IN-6(Cat. No.:)

DprE1-IN-6

Cat. No.: B12396925
M. Wt: 388.5 g/mol
InChI Key: WPINVMNTXVOWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DprE1-IN-6 is a useful research compound. Its molecular formula is C22H24N6O and its molecular weight is 388.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N6O B12396925 DprE1-IN-6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

N-ethyl-2-morpholin-4-yl-7-(naphthalen-2-ylmethyl)purin-6-amine

InChI

InChI=1S/C22H24N6O/c1-2-23-20-19-21(26-22(25-20)27-9-11-29-12-10-27)24-15-28(19)14-16-7-8-17-5-3-4-6-18(17)13-16/h3-8,13,15H,2,9-12,14H2,1H3,(H,23,25,26)

InChI Key

WPINVMNTXVOWAN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC2=C1N(C=N2)CC3=CC4=CC=CC=C4C=C3)N5CCOCC5

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to DprE1-IN-6: A Novel Antitubercular Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DprE1-IN-6, also identified as compound 56, is a novel and potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in the biosynthetic pathway of essential mycobacterial cell wall components. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a summary of its key quantitative data. Visual diagrams of the synthetic pathway and the mechanism of DprE1 inhibition are included to facilitate a deeper understanding of this promising antitubercular agent.

Chemical Structure and Properties

This compound belongs to a class of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines. Its specific chemical structure and properties are detailed below.

Chemical Formula: C₂₂H₂₄N₆O

Molecular Weight: 388.47 g/mol

The purine scaffold is substituted at the C2 and C6 positions, with a key naphthalen-2-ylmethyl group at the N7 position, which has been demonstrated to be crucial for its potent inhibitory activity.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The general synthetic scheme is outlined below, followed by a detailed experimental protocol.

Synthetic Scheme

G A 2,6-dichloropurine C Intermediate 1 (2-chloro-7-(naphthalen-2-ylmethyl) -7H-purin-6-amine) A->C 1. NaH, DMF 2. naphthalen-2-ylmethyl bromide B naphthalen-2-ylmethanamine B->C NH3, EtOH, 120 °C E This compound (Compound 56) C->E Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110 °C D Cyclopentylamine D->E

Caption: Synthetic pathway for this compound (Compound 56).

Experimental Protocol: Synthesis of this compound (Compound 56)

Step 1: Synthesis of 2-chloro-7-(naphthalen-2-ylmethyl)-7H-purine

To a solution of 2,6-dichloropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The reaction mixture is stirred at this temperature for 30 minutes, after which 2-(bromomethyl)naphthalene (1.1 eq) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-chloro-7-(naphthalen-2-ylmethyl)-7H-purine.

Step 2: Synthesis of 2-chloro-7-(naphthalen-2-ylmethyl)-7H-purin-6-amine (Intermediate 1)

A solution of 2-chloro-7-(naphthalen-2-ylmethyl)-7H-purine (1.0 eq) in ethanol is saturated with ammonia gas in a sealed pressure vessel. The mixture is heated to 120 °C for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is purified by flash chromatography to afford 2-chloro-7-(naphthalen-2-ylmethyl)-7H-purin-6-amine as a solid.

Step 3: Synthesis of N-cyclopentyl-7-(naphthalen-2-ylmethyl)-7H-purin-2,6-diamine (this compound)

To a reaction vessel containing 2-chloro-7-(naphthalen-2-ylmethyl)-7H-purin-6-amine (1.0 eq), cyclopentylamine (1.5 eq), cesium carbonate (2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 eq), and Xantphos (0.2 eq) are added. The vessel is evacuated and backfilled with argon. Anhydrous dioxane is added, and the mixture is heated to 110 °C for 24 hours. After cooling, the reaction mixture is filtered through celite and the filtrate is concentrated. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield this compound.

Biological Activity and Quantitative Data

This compound exhibits potent inhibitory activity against DprE1 and demonstrates significant antimycobacterial effects against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.

ParameterValueReference
MIC against M. tuberculosis H37Rv 1 µM[1]
IC₅₀ against DprE1 enzyme Not explicitly stated in the provided abstract-
Microsomal Stability High[1]
In vivo Clearance Medium[1]

Mechanism of Action and Experimental Workflow

DprE1 is a flavoenzyme that catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a crucial precursor for the synthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan. This compound acts as a non-covalent, reversible inhibitor of this enzyme, thereby disrupting cell wall biosynthesis and leading to bacterial death.

Experimental Workflow: DprE1 Inhibition Assay

The inhibitory activity of this compound against the DprE1 enzyme is typically evaluated using a fluorescence-based assay.

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis A Recombinant DprE1 Enzyme E Incubate DprE1, this compound, and FAD A->E B This compound (Test Compound) B->E C FAD (Cofactor) C->E D DPR (Substrate) F Initiate reaction with DPR D->F E->F G Measure decrease in Resazurin fluorescence (indicates FADH₂ production) F->G H Calculate % Inhibition G->H I Determine IC₅₀ value H->I

Caption: Workflow for determining the in vitro inhibitory activity of this compound against the DprE1 enzyme.

Conclusion

This compound represents a significant advancement in the development of novel antitubercular agents. Its potent activity against DprE1, favorable microsomal stability, and efficacy against drug-resistant strains make it a compelling lead compound for further preclinical and clinical development. The synthetic route is well-defined, allowing for the generation of analogues for structure-activity relationship studies to further optimize its pharmacological profile. This technical guide provides the foundational information necessary for researchers to build upon the current understanding of this promising molecule in the fight against tuberculosis.

References

The Discovery and Development of DprE1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No publicly available scientific literature or patent information was found for a specific compound designated "DprE1-IN-6". This guide therefore provides a comprehensive overview of the discovery, origin, and characterization of DprE1 inhibitors as a class of potent anti-tubercular agents, drawing upon well-documented examples from the field.

Introduction: DprE1 as a Vulnerable Target in Mycobacterium tuberculosis

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).[1][2] Specifically, DprE1 is a flavoenzyme that, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[3] DPA is the sole precursor for the synthesis of arabinans, which are essential components of the arabinogalactan and lipoarabinomannan layers of the mycobacterial cell wall.[3] The essentiality of DprE1 for Mtb viability, coupled with its absence in humans, makes it a highly attractive and vulnerable target for the development of novel anti-TB drugs.[1][4] The discovery of potent DprE1 inhibitors has been a significant advancement in the fight against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB.[5]

The DprE1-DprE2 Catalytic Pathway

The epimerization of DPR to DPA is a two-step process involving two enzymes, DprE1 and DprE2. The overall pathway is crucial for the formation of the mycobacterial cell wall.

DprE1_Pathway cluster_DprE1 DprE1 Catalysis cluster_DprE2 DprE2 Catalysis DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 Substrate DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE2 DprE2 DPX->DprE2 Substrate DPA Decaprenylphosphoryl-β-D-arabinose (DPA) Arabinan Arabinan Synthesis (Cell Wall) DPA->Arabinan DprE1->DPX Oxidation FADH2 FADH2 DprE1->FADH2 FAD FAD FAD->DprE1 DprE2->DPA Reduction NAD NAD+ DprE2->NAD NADH NADH NADH->DprE2

Figure 1: The DprE1/DprE2 enzymatic pathway for DPA synthesis.

Discovery and Origin of DprE1 Inhibitors

The discovery of DprE1 inhibitors has largely been driven by high-throughput screening (HTS) of compound libraries against whole Mtb cells, followed by target identification, as well as structure-based drug design.[6] This has led to the identification of several distinct chemical scaffolds with potent anti-tubercular activity.

Covalent Inhibitors

The first and most prominent class of DprE1 inhibitors are the benzothiazinones (BTZs). The discovery of BTZs as potent anti-TB agents stemmed from a whole-cell screening campaign.[7] The lead compound, BTZ043, exhibited nanomolar activity against Mtb.[7] Subsequent genetic and biochemical studies identified DprE1 as the molecular target of BTZs.[7] These compounds act as "suicide inhibitors" by forming a covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[7]

Discovery_Workflow cluster_Discovery Discovery Phase cluster_Target_ID Target Identification cluster_Validation Target Validation cluster_Optimization Lead Optimization HTS High-Throughput Screening (Whole-cell Mtb assay) Hit_ID Hit Identification (e.g., Benzothiazinones) HTS->Hit_ID Resistant_Mutants Generation of Resistant Mutants Hit_ID->Resistant_Mutants WGS Whole Genome Sequencing Resistant_Mutants->WGS Target_Hypothesis Target Hypothesis (Mutation in dprE1 gene) WGS->Target_Hypothesis Biochemical_Assay Biochemical Assay (DprE1 enzyme inhibition) Target_Hypothesis->Biochemical_Assay Crystallography Co-crystallography (DprE1-inhibitor complex) Biochemical_Assay->Crystallography SAR Structure-Activity Relationship (SAR) Studies Crystallography->SAR ADMET ADMET Profiling SAR->ADMET In_Vivo In Vivo Efficacy (Mouse models) ADMET->In_Vivo Candidate Clinical Candidate (e.g., BTZ043, PBTZ169) In_Vivo->Candidate

Figure 2: General workflow for the discovery and development of DprE1 inhibitors.
Non-Covalent Inhibitors

Following the discovery of covalent inhibitors, efforts were made to identify non-covalent inhibitors to potentially mitigate risks associated with reactive metabolites. Scaffold hopping from known covalent inhibitors and new screening campaigns led to the discovery of several classes of non-covalent DprE1 inhibitors, such as the 1,4-azaindoles (e.g., TBA-7371) and carbostyril derivatives (e.g., OPC-167832).[8][9] These compounds bind reversibly to the active site of DprE1.[8]

Quantitative Data of Representative DprE1 Inhibitors

The following tables summarize key quantitative data for well-characterized DprE1 inhibitors.

Table 1: In Vitro Activity of Covalent DprE1 Inhibitors

CompoundDprE1 IC50 (nM)Mtb H37Rv MIC (µg/mL)Reference
BTZ043-0.001[7]
PBTZ169 (Macozinone)-0.0005[9]

Table 2: In Vitro Activity of Non-Covalent DprE1 Inhibitors

CompoundDprE1 IC50 (nM)Mtb H37Rv MIC (µg/mL)Reference
TBA-7371<60.03[9]
OPC-1678320.280.0006[9]

Table 3: In Vivo Efficacy of DprE1 Inhibitors in a Murine TB Model

CompoundDose (mg/kg)Log10 CFU Reduction (Lungs)Reference
BTZ04350~1.0[10]
PBTZ16950~1.5[10]
TBA-7371100~1.2[10]
OPC-16783225~2.0[10]

Experimental Protocols

DprE1 Enzyme Inhibition Assay

A common method to determine the inhibitory activity of compounds against DprE1 is a fluorescence-based assay using a surrogate substrate.

Protocol:

  • Reagents: Purified recombinant Mtb DprE1 enzyme, decaprenylphosphoryl-β-D-ribose (DPR) or a suitable surrogate substrate (e.g., farnesyl-phosphoryl-β-D-ribofuranose, FPR), a redox indicator dye (e.g., resazurin), and the test compounds.[11]

  • Procedure: a. The DprE1 enzyme is incubated with varying concentrations of the test compound in an appropriate buffer. b. The enzymatic reaction is initiated by the addition of the substrate (DPR or FPR). c. The reaction is coupled to the reduction of resazurin to the fluorescent product resorufin, which can be monitored spectrophotometrically. d. The rate of resorufin formation is proportional to the DprE1 activity. e. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[11]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol (Broth Microdilution Method):

  • Materials: 96-well microtiter plates, Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), Mtb H37Rv culture, and test compounds.[9]

  • Procedure: a. Serial two-fold dilutions of the test compounds are prepared in the 7H9 broth in the microtiter plates. b. A standardized inoculum of Mtb H37Rv is added to each well. c. The plates are incubated at 37°C for 7-14 days. d. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[9]

In Vivo Efficacy in a Murine Tuberculosis Model

The efficacy of anti-TB compounds is commonly evaluated in mouse models of chronic TB infection.

Protocol:

  • Animal Model: BALB/c or C3HeB/FeJ mice are infected via aerosol with a low dose of Mtb H37Rv.[10]

  • Treatment: After establishing a chronic infection (typically 4-6 weeks post-infection), mice are treated orally with the test compound daily for a specified duration (e.g., 4 weeks).

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the bacterial load (colony-forming units, CFU) in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on Middlebrook 7H11 agar plates.

  • Data Analysis: The efficacy of the compound is expressed as the log10 CFU reduction compared to the untreated control group.[10]

Conclusion

The discovery of DprE1 inhibitors represents a major breakthrough in the development of new treatments for tuberculosis. Both covalent and non-covalent inhibitors have demonstrated potent activity against Mtb in vitro and in vivo, with several candidates advancing into clinical trials.[5] The detailed understanding of the DprE1 enzyme and its interaction with inhibitors provides a solid foundation for the structure-based design of next-generation anti-TB drugs with improved efficacy and safety profiles. The experimental protocols outlined in this guide are fundamental to the continued research and development in this critical area of infectious disease.

References

DprE1-IN-6 target identification and validation in TB

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Target Identification and Validation of DprE1 Inhibitors in Mycobacterium tuberculosis

Introduction

Tuberculosis (TB), caused by the pathogen Mycobacterium tuberculosis (Mtb), remains a leading cause of death from an infectious disease worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined current treatment regimens, creating an urgent need for novel therapeutics that act on new molecular targets.[1][2][3] A highly successful strategy in modern drug discovery is the identification of targets essential for the pathogen's survival but absent in the human host, minimizing the potential for toxicity.

One of the most vulnerable and well-validated targets to emerge in recent years is the enzyme Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[4][5][6] This flavoenzyme is a critical component of the mycobacterial cell wall biosynthesis pathway, playing an indispensable role in the synthesis of arabinans, which are major constituents of the arabinogalactan and lipoarabinomannan complexes.[1][3][7] The essentiality of DprE1 for Mtb survival, coupled with its absence in mammals, makes it an ideal target for therapeutic intervention.[8][9]

Numerous DprE1 inhibitors have been discovered, many of which are now in various stages of clinical development.[9][10] These compounds are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.[11] This technical guide will provide a comprehensive overview of the core processes involved in the identification and validation of DprE1 as the target for a novel anti-TB agent. While this guide is titled with the specific placeholder "DprE1-IN-6," it will use the well-characterized class of nitro-containing covalent inhibitors, such as Benzothiazinones (BTZs), as a representative model to illustrate the principles and methodologies.[8][12]

The Arabinan Biosynthesis Pathway and the Role of DprE1

The integrity of the mycobacterial cell wall is paramount for the bacterium's survival and virulence. A key component of this wall is the arabinogalactan (AG) layer, which is covalently linked to peptidoglycan and esterified with mycolic acids. The synthesis of AG requires a specific arabinose donor, decaprenylphosphoryl-arabinose (DPA).[13] The generation of DPA from decaprenylphosphoryl-ribose (DPR) is a crucial two-step epimerization reaction catalyzed by the DprE1-DprE2 complex.[8][9][11]

  • Step 1 (Oxidation): DprE1, a flavin adenine dinucleotide (FAD)-dependent enzyme, catalyzes the oxidation of DPR at the C2' position to produce the intermediate decaprenyl-phospho-2'-keto-D-erythropentafuranose (DPX).[7][8][11]

  • Step 2 (Reduction): The keto-intermediate DPX is then reduced by the NADH-dependent reductase DprE2 to yield the final arabinose donor, DPA.[9][12]

By inhibiting DprE1, small molecules can effectively block the production of DPA, thereby halting cell wall synthesis and leading to rapid bactericidal activity.[1][7]

G cluster_pathway Arabinan Precursor Synthesis Pathway cluster_inhibition Mechanism of Covalent Inhibition DPR DPR (Decaprenylphosphoryl-β-D-ribose) DprE1 DprE1 (Oxidase) DPR->DprE1 Substrate DPX DPX (Decaprenyl-phospho-2'-keto-D-arabinose) DprE2 DprE2 (Reductase) DPX->DprE2 Substrate DPA DPA (Decaprenylphosphoryl-arabinose) Arabinan Arabinogalactan & Lipoarabinomannan DPA->Arabinan Arabinose Donor DprE1->DPX Product Active_Inhibitor Activated Inhibitor (Nitroso derivative) DprE1->Active_Inhibitor Reduces Nitro Group Inactive_DprE1 Inactive DprE1 (Covalently Modified Cys387) DprE2->DPA Product Inhibitor This compound (Prodrug) (e.g., BTZ-class) Inhibitor->DprE1 Active_Inhibitor->Inactive_DprE1 Forms Covalent Adduct

Caption: DprE1's role in arabinan synthesis and its inhibition mechanism.

Target Identification and Validation Workflow

The process of confirming that a specific enzyme is the target of a hit compound from a phenotypic screen is a multi-step endeavor. It requires a convergence of evidence from genetic, biochemical, and microbiological experiments.

G A Phenotypic Screen (Whole-cell Mtb assay) B Identify Potent Hits (Low MIC) A->B C Target Identification B->C D Generate Resistant Mutants + Whole Genome Sequencing C->D Genetic Approach E Identify Candidate Genes (e.g., mutations in dprE1) D->E F Target Validation E->F G Genetic Validation (Conditional Knockdown) F->G H Biochemical Validation (Enzyme Assays, TSA) F->H I Confirm Direct Inhibition & Mechanism of Action G->I H->I J Validated Target: DprE1 I->J

Caption: Workflow for DprE1 inhibitor target identification and validation.

Quantitative Data for Representative DprE1 Inhibitors

The efficacy of DprE1 inhibitors is determined through a series of quantitative assays that measure their activity against the whole bacterium, their direct effect on the enzyme, and their toxicity towards mammalian cells. Data for leading clinical candidates highlight the potent and specific nature of these compounds.

CompoundTypeMtb H37Rv MIC (nM)DprE1 IC₅₀ (nM)Cytotoxicity (HepG2 IC₅₀, µM)In Vivo Efficacy (Mouse Model)
BTZ-043 Covalent2.3[9]~1.6 (µM)[14]11.5[9]Significant CFU reduction[9]
Macozinone (PBTZ-169) Covalent0.65[9]N/A127[9]Superior CFU reduction vs. BTZ-043[9]
TBA-7371 CovalentN/AN/AN/AIn clinical trials
OPC-167832 CovalentN/AN/AN/AIn clinical trials
Nitrophenyltriazoles Covalent30 - 60[9]N/A>30[9]N/A
Pyrimidino-morpholine Non-covalent600 - 1700[9]N/A>100[9]Promising (ED₉₉ ~30 mg/kg)[9]

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an inhibitor that prevents visible growth of M. tuberculosis.

Methodology:

  • Preparation: Mtb H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. The culture is then diluted to a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The test compound (e.g., this compound) is serially diluted (2-fold) in a 96-well microplate.

  • Inoculation: The diluted Mtb culture is added to each well containing the compound dilutions. Positive (no drug) and negative (no bacteria) controls are included.

  • Incubation: The plate is sealed and incubated at 37°C for 7-14 days.

  • Readout: The MIC is determined as the lowest drug concentration at which no visible bacterial growth (or pellet) is observed. This can also be quantified using a colorimetric indicator like Resazurin, which changes color in the presence of metabolically active cells.

Protocol 2: In Vitro DprE1 Enzymatic Assay (TLC-based)

Objective: To confirm direct inhibition of DprE1 enzymatic activity.[15]

Methodology:

  • Enzyme and Substrate: Recombinant, purified DprE1 is used. The substrate is ¹⁴C-labeled decaprenylphosphoryl-ribose (¹⁴C-DPR).

  • Reaction Mixture: The reaction is set up in a buffer containing the DprE1 enzyme, the test inhibitor at various concentrations, and initiated by the addition of ¹⁴C-DPR.

  • Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).

  • Quenching and Extraction: The reaction is stopped, and lipids are extracted using a chloroform/methanol solvent system.

  • TLC Analysis: The extracted lipids are spotted onto a silica thin-layer chromatography (TLC) plate and developed in an appropriate solvent system to separate the substrate (DPR) from the product (DPX).

  • Quantification: The TLC plate is exposed to a phosphor screen, and the radioactivity of the spots corresponding to DPR and DPX is quantified. The percentage of conversion is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against inhibitor concentration.

Protocol 3: Generation and Analysis of Resistant Mutants

Objective: To identify the genetic basis of resistance, thereby identifying the drug's target.

Methodology:

  • Selection of Mutants: A large number of Mtb cells (~10⁸ to 10⁹ CFU) are plated onto Middlebrook 7H10 agar plates containing the inhibitor at a concentration 5-10 times its MIC.

  • Incubation: Plates are incubated at 37°C for 3-4 weeks until resistant colonies appear.

  • Verification: Resistant colonies are picked, re-streaked on drug-containing plates to confirm the resistance phenotype, and their MIC is re-determined.

  • Genomic DNA Extraction: Genomic DNA is extracted from both the resistant mutants and the parental wild-type strain.

  • Whole-Genome Sequencing (WGS): The genomes are sequenced using a next-generation sequencing platform.

  • Bioinformatic Analysis: The sequences of the resistant mutants are compared to the wild-type sequence to identify single nucleotide polymorphisms (SNPs) or insertions/deletions. Mutations that consistently appear in independently isolated resistant mutants are considered high-confidence resistance-conferring mutations. For DprE1 inhibitors, mutations are frequently found within the dprE1 gene itself.

Protocol 4: Thermal Shift Assay (TSA)

Objective: To confirm direct physical binding of the inhibitor to the DprE1 protein.

Methodology:

  • Preparation: A reaction mix is prepared containing purified DprE1 protein, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and the test inhibitor at various concentrations.

  • Thermal Denaturation: The mixture is subjected to a gradual temperature increase in a real-time PCR machine.

  • Fluorescence Monitoring: As the protein unfolds (melts) due to heat, the dye binds to exposed hydrophobic regions, causing an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A ligand that binds and stabilizes the protein will cause a positive shift in the Tm. The magnitude of the Tm shift is indicative of the binding affinity.

Conclusion and Future Outlook

The identification and validation of DprE1 as a key anti-tuberculosis drug target represents a significant success story in modern TB drug discovery.[16] The comprehensive workflow—spanning from whole-cell phenotypic screening to genetic and biochemical validation—provides a robust framework for confirming the mechanism of action of novel inhibitors. Covalent inhibitors like the benzothiazinones have demonstrated exceptional potency and are progressing through clinical trials, offering hope for new, more effective TB treatment regimens.[9][10]

The continued exploration of DprE1's structural biology and the mechanisms of resistance will be crucial for developing next-generation inhibitors that can overcome potential clinical resistance.[16] Furthermore, the promiscuous nature of the DprE1 active site suggests that a wide variety of chemical scaffolds can be developed, providing a rich pipeline for future anti-TB drug candidates.[11] The rigorous validation process detailed in this guide is essential for ensuring that these promising molecules are advanced into clinical development with a clear understanding of their therapeutic target.

References

DprE1 Inhibition: A Technical Guide to Covalent and Non-Covalent Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in Mycobacterium tuberculosis, playing an essential role in the biosynthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan.[1][2][3] Its periplasmic localization and vulnerability make it a prime target for the development of novel anti-tubercular agents.[3][4] Inhibitors of DprE1 are broadly classified into two categories based on their mechanism of action: covalent and non-covalent.[3][5] This technical guide provides an in-depth analysis of these two inhibition modalities, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The DprE1 Catalytic Pathway: A Target for Inhibition

DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole donor of arabinofuranosyl residues for the synthesis of the arabinan polymers of the mycobacterial cell wall.[4][6] The process is a two-step oxidation-reduction reaction where DprE1, a flavin adenine dinucleotide (FAD)-dependent enzyme, first oxidizes DPR to the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX).[4][6] DprE2 then reduces DPX to DPA.[6] Inhibition of DprE1 disrupts this vital pathway, leading to bacterial cell death.[2]

DprE1_Pathway cluster_CellWall Mycobacterial Cell Wall Synthesis cluster_Inhibition Inhibition Mechanisms DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DPR->DPX DprE1 (Oxidation) FAD -> FADH₂ DprE1 DprE1 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DPX->DPA DprE2 (Reduction) NAD(P)H -> NAD(P)⁺ Arabinan Polymers Arabinogalactan & Lipoarabinomannan DPA->Arabinan Polymers Covalent_Inhibitor Covalent Inhibitor (e.g., BTZ043) Covalent_Inhibitor->DprE1 Irreversible Inhibition NonCovalent_Inhibitor Non-Covalent Inhibitor (e.g., Ty38c) NonCovalent_Inhibitor->DprE1 Reversible Inhibition

Figure 1: DprE1 Catalytic Pathway and Inhibition. This diagram illustrates the two-step epimerization of DPR to DPA, catalyzed by DprE1 and DprE2, and the points of intervention for covalent and non-covalent inhibitors targeting DprE1.

Covalent Inhibition of DprE1

Covalent inhibitors of DprE1 are characterized by the formation of a stable, irreversible bond with the enzyme, leading to its permanent inactivation.[7] A prominent class of covalent DprE1 inhibitors are the nitroaromatic compounds, including benzothiazinones (BTZs), dinitrobenzamides (DNBs), and nitroquinoxalines.[1][3]

Mechanism of Covalent Inhibition

The mechanism of action for many covalent DprE1 inhibitors, such as BTZ043 and PBTZ169, involves the reductive activation of a nitro group present on the inhibitor.[3][4] The reduced flavin cofactor (FADH₂) within the DprE1 active site reduces the nitro group of the inhibitor to a reactive nitroso derivative.[3][8] This electrophilic intermediate then undergoes a nucleophilic attack by the thiol group of a conserved cysteine residue (Cys387 in M. tuberculosis) in the DprE1 active site, forming an irreversible semimercaptal covalent adduct.[3][4][6] This "suicide inhibition" mechanism effectively halts the enzyme's catalytic activity.[4][8]

Covalent_Inhibition_Mechanism Inhibitor_Nitro Nitroaromatic Inhibitor (Prodrug) R-NO₂ Inhibitor_Nitroso Reactive Nitroso Intermediate R-N=O Inhibitor_Nitro->Inhibitor_Nitroso Reduction by DprE1-FADH₂ DprE1_FADH2 DprE1-FADH₂ (Reduced) Covalent_Adduct Irreversible Covalent Adduct DprE1-Cys387-S-NH-OH-R Inhibitor_Nitroso->Covalent_Adduct Nucleophilic attack by Cys387 DprE1_Cys387 DprE1 Active Site Cys387-SH DprE1_Cys387->Covalent_Adduct

Figure 2: Mechanism of Covalent DprE1 Inhibition. This workflow shows the reductive activation of a nitroaromatic inhibitor by the reduced DprE1-FADH₂ complex, leading to the formation of a reactive nitroso intermediate that covalently binds to the active site cysteine (Cys387).
Quantitative Data for Covalent Inhibitors

The potency of covalent inhibitors is often characterized by their half-maximal inhibitory concentration (IC₅₀) against the purified enzyme and their minimum inhibitory concentration (MIC) against whole mycobacterial cells.

InhibitorTypeTargetIC₅₀ (µM)MIC (µg/mL)Reference
BTZ043Covalent (Benzothiazinone)DprE14.50.001[6]
PBTZ169Covalent (Benzothiazinone)DprE1--[1]
DNB1Covalent (Dinitrobenzamide)DprE1-0.072[6]
VI-9376Covalent (Nitroquinoxaline)DprE1-1[6]

Non-Covalent Inhibition of DprE1

Non-covalent inhibitors bind to DprE1 through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[9] Unlike their covalent counterparts, these inhibitors do not form a permanent bond with the enzyme. The absence of a reactive moiety, such as a nitro group, is a common feature of non-covalent DprE1 inhibitors.[1]

Mechanism of Non-Covalent Inhibition

Non-covalent inhibitors, such as the quinoxaline derivative Ty38c, bind to the active site of DprE1 and physically block the binding of the natural substrate, DPR.[10] This competitive or non-competitive inhibition is reversible, and the inhibitor can dissociate from the enzyme, restoring its activity. The binding affinity and residence time of the inhibitor in the active site are key determinants of its efficacy.

Quantitative Data for Non-Covalent Inhibitors
InhibitorTypeTargetIC₅₀ (µM)MIC (µg/mL)Reference
Ty38cNon-Covalent (Quinoxaline)DprE1-3.1[1][10]
QN127Non-Covalent (Quinoxaline)DprE1--[10]
BTZ045Non-Covalent (Benzothiazinone analog)DprE111.0-[6]
BTZ046Non-Covalent (Benzothiazinone analog)DprE119.7-[6]

Experimental Protocols

DprE1 Enzyme Activity Assay (Amplex Red/Peroxidase-Coupled Assay)

This assay measures the production of hydrogen peroxide, a byproduct of the DprE1-catalyzed oxidation of DPR when molecular oxygen is the electron acceptor.

Materials:

  • Purified DprE1 enzyme

  • Decaprenylphosphoryl-β-D-ribose (DPR) or a suitable analog like farnesylphosphoryl-β-D-ribose (FPR)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 20 mM glycylglycine, pH 8.5)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, FPR substrate, Amplex Red, and HRP.

  • Add the DprE1 enzyme to initiate the reaction. For inhibition studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.

  • Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time, which corresponds to the formation of resorufin from Amplex Red in the presence of H₂O₂.

  • Calculate the initial reaction rates from the progress curves.

  • For IC₅₀ determination, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry is used to confirm the covalent modification of DprE1 by an inhibitor.

Procedure:

  • Incubate purified DprE1 with the covalent inhibitor under conditions that promote adduct formation.

  • Remove excess, unbound inhibitor by methods such as dialysis or size-exclusion chromatography.

  • Analyze the intact protein by electrospray ionization mass spectrometry (ESI-MS).

  • A mass shift corresponding to the molecular weight of the inhibitor (or its active form) confirms the formation of a covalent adduct.

  • For more detailed analysis, the protein-inhibitor complex can be subjected to proteolytic digestion followed by LC-MS/MS to identify the specific peptide and amino acid residue (e.g., Cys387) that is modified.[11]

X-ray Crystallography for Structural Analysis

X-ray crystallography provides high-resolution structural information on how inhibitors bind to the DprE1 active site.

Procedure:

  • Crystallize the DprE1 enzyme, either in its apo form or co-crystallized with the inhibitor. Alternatively, crystals of the apo-enzyme can be soaked in a solution containing the inhibitor.

  • Collect X-ray diffraction data from the crystals.

  • Process the diffraction data and solve the crystal structure.

  • The resulting electron density map will reveal the binding mode of the inhibitor, including its specific interactions with active site residues and, for covalent inhibitors, the covalent linkage to Cys387.[12][13][14]

Experimental_Workflow cluster_Biochemical Biochemical & Biophysical Analysis cluster_Cellular Cellular & In Vivo Analysis Enzyme_Assay DprE1 Activity Assay (e.g., Amplex Red) IC50 IC₅₀ Determination Enzyme_Assay->IC50 Kinetics Enzyme Kinetics (kinact/Ki) IC50->Kinetics Mass_Spec Mass Spectrometry Adduct_Confirmation Covalent Adduct Confirmation Mass_Spec->Adduct_Confirmation Crystallography X-ray Crystallography Binding_Mode High-Resolution Binding Mode Crystallography->Binding_Mode MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Whole_Cell_Activity Whole-Cell Activity MIC_Assay->Whole_Cell_Activity In_Vivo_Models In Vivo Efficacy Models (e.g., mouse model) Whole_Cell_Activity->In_Vivo_Models Inhibitor_Discovery Inhibitor Discovery & Synthesis Inhibitor_Discovery->Enzyme_Assay Inhibitor_Discovery->MIC_Assay

Figure 3: Experimental Workflow for DprE1 Inhibitor Characterization. This diagram outlines the key experimental stages in the evaluation of DprE1 inhibitors, from initial biochemical and cellular screening to detailed biophysical and in vivo analysis.

Conclusion

The distinction between covalent and non-covalent inhibition of DprE1 is fundamental to the design and development of new anti-tubercular drugs. Covalent inhibitors, particularly nitroaromatics, have demonstrated exceptional potency, although they may require metabolic activation. Non-covalent inhibitors offer an alternative mechanism that avoids potentially reactive functional groups. A comprehensive understanding of both mechanisms, supported by robust quantitative data and detailed experimental validation, is crucial for advancing novel DprE1-targeting therapies for tuberculosis.

References

DprE1-IN-6 Binding Site on the DprE1 Enzyme: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the novel antitubercular agent, DprE1-IN-6, and its target enzyme, decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is a critical flavoenzyme essential for the biosynthesis of the mycobacterial cell wall, making it a prime target for new tuberculosis therapies.[1] this compound, also identified as compound 56 in the primary literature, belongs to a new class of potent 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine inhibitors of DprE1.[1][2]

Core Mechanism of Action

DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[3] DPA is the sole arabinose donor for the synthesis of essential cell wall components, arabinogalactan and lipoarabinomannan.[3] this compound inhibits the initial oxidation step of this pathway, catalyzed by DprE1, thereby disrupting cell wall synthesis and leading to bacterial cell death.[1][3] The identification of DprE1 as the specific molecular target for this class of purine inhibitors was confirmed through the genomic sequencing of resistant Mycobacterium tuberculosis mutants, which revealed mutations in the dprE1 gene.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its optimized analogue, compound 64, from the same chemical series.

CompoundChemical NameMIC99 vs. Mtb H37Rv (μM)Mammalian Cell Line ToxicityMetabolic Deactivation (Clearance)Aqueous Solubility (μM)Plasma Stability
This compound (Compound 56) 6-amino-2-morpholino-7-(naphthalen-2-ylmethyl)-7H-purine1LimitedMedium (27 μL/min/mg)>90High
Compound 64 6-(ethylamino)-2-morpholino-7-(naphthalen-2-ylmethyl)-7H-purine1LimitedMedium (16.8 μL/min/mg)>90High

Data sourced from Finger V, et al. Eur J Med Chem. 2023.[1][2]

This compound Binding Site and Interactions

While a co-crystal structure of DprE1 with this compound is not publicly available, molecular modeling and dynamic simulations have elucidated the key features of its binding within the enzyme's active site.[1] The binding of this compound is non-covalent.

The active site of DprE1 can be conceptually divided into three main regions: a hydrophobic "head" region, a "trunk" area that faces the FAD cofactor, and a solvent-accessible "tail" region.[4] The binding of this compound and its analogues involves interactions with residues across these regions.

Based on molecular modeling of the 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine series, the following key interactions are proposed:

  • 7-(naphthalen-2-ylmethyl) substitution: This moiety is crucial for the antimycobacterial activity and likely occupies a hydrophobic pocket within the active site, contributing significantly to the binding affinity.[1]

  • Purine Core: The central purine scaffold serves as the anchor for the substituents and is positioned to interact with residues in the active site.

  • Substitutions at positions 2 and 6: Modifications at these positions, such as the morpholino and amino groups in this compound, are critical for optimizing the inhibitory activity. These groups likely form hydrogen bonds and other interactions with polar residues in the active site.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and its analogues.

Determination of Minimum Inhibitory Concentration (MIC)

A phenotypic screening of a small molecule library against Mycobacterium tuberculosis H37Rv is performed to identify initial hits. The MIC is determined using the Microplate Alamar Blue Assay (MABA) or a similar method.

  • Preparation of Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in microplates.

  • Inoculation: The bacterial culture is diluted to a standard optical density, and a specific volume is added to each well of the microplate containing the test compounds.

  • Incubation: The microplates are incubated at 37°C for a defined period (e.g., 7 days).

  • Detection: A resazurin-based indicator (e.g., Alamar Blue) is added to each well. The plates are re-incubated for 24 hours. The color change from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents this color change.

Target Identification via Resistant Mutant Sequencing

This protocol is used to identify the molecular target of a novel antibacterial compound.

  • Generation of Resistant Mutants: A high concentration of the lead compound (e.g., 10x MIC) is used to select for spontaneous resistant mutants of M. tuberculosis.

  • Genomic DNA Extraction: Genomic DNA is extracted from both the wild-type and the resistant mutant strains.

  • Whole-Genome Sequencing: The extracted DNA is subjected to next-generation sequencing to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are present in the resistant mutants but not in the wild-type strain.

  • Data Analysis: The sequencing data is analyzed to identify genes with mutations. The presence of mutations in the same gene across independently isolated resistant mutants strongly suggests that the protein encoded by that gene is the drug's target. For the purine series including this compound, mutations were identified in the dprE1 gene.[1]

DprE1 Inhibition Assay (Radiolabelling)

This in-vitro assay confirms the direct inhibition of the DprE1 enzyme.

  • Reaction Mixture: The assay is performed in a reaction mixture containing purified DprE1 enzyme, the FAD cofactor, and the radiolabeled substrate, decaprenylphosphoryl-β-D-[14C]ribose ([14C]DPR).

  • Inhibitor Addition: The test compound (this compound) is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The enzymatic reaction is initiated and allowed to proceed for a specific time at an optimal temperature.

  • Extraction of Lipids: The reaction is stopped, and the lipids (including the substrate DPR and the product DPX) are extracted using an organic solvent mixture (e.g., chloroform/methanol).

  • Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC on a silica gel plate.

  • Analysis: The TLC plate is exposed to a phosphor screen, and the radiolabeled spots corresponding to the substrate and product are visualized and quantified. A reduction in the formation of the product in the presence of the inhibitor confirms enzymatic inhibition.

Visualizations

Signaling Pathway: DprE1's Role in Arabinan Synthesis

DprE1_Pathway DPR Decaprenylphosphoryl- β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 Substrate DPX Decaprenylphosphoryl-2-keto- β-D-erythro-pentofuranose (DPX) DprE2 DprE2 Enzyme DPX->DprE2 Substrate DPA Decaprenylphosphoryl- β-D-arabinose (DPA) Arabinan Arabinogalactan & Lipoarabinomannan DPA->Arabinan Precursor CellWall Mycobacterial Cell Wall Arabinan->CellWall Component DprE1->DPX Oxidation DprE2->DPA Reduction Inhibitor This compound Inhibitor->DprE1 Inhibition Target_ID_Workflow cluster_0 In Vitro cluster_1 Genomic Analysis cluster_2 Target Validation Start Start with Lead Compound (e.g., this compound analogue) Culture Culture M. tuberculosis Start->Culture Selection Select for Resistant Mutants (High Inhibitor Concentration) Culture->Selection Isolation Isolate Resistant Colonies Selection->Isolation gDNA_Extraction Extract Genomic DNA (Wild-Type & Resistant) Isolation->gDNA_Extraction WGS Whole-Genome Sequencing gDNA_Extraction->WGS Analysis Comparative Genomic Analysis (Identify Mutations) WGS->Analysis Target Identify Mutated Gene (dprE1) Analysis->Target Validation Confirm Target with In-Vitro Enzyme Assays Target->Validation

References

DprE1 Inhibition and its Effect on Arabinan Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents that act on new molecular targets. One of the most promising of these is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the biosynthesis of the mycobacterial cell wall. This technical guide provides an in-depth overview of DprE1, its role in arabinan biosynthesis, and the mechanism by which its inhibition disrupts this vital pathway, leading to bacterial cell death. The guide will utilize data from well-characterized DprE1 inhibitors to illustrate these principles, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Introduction to DprE1 and Arabinan Biosynthesis

The mycobacterial cell wall is a complex structure essential for the survival and pathogenicity of Mtb. A key component of this wall is the arabinogalactan (AG) layer, which is covalently linked to peptidoglycan and esterified with mycolic acids. The arabinan domains of both arabinogalactan and lipoarabinomannan (LAM), another critical cell wall component, are synthesized from the precursor decaprenylphosphoryl-arabinose (DPA).

DprE1, a flavoenzyme, is a critical component of the two-part enzymatic system (along with DprE2) that catalyzes the epimerization of decaprenylphosphoryl-ribose (DPR) to DPA.[1] DprE1 specifically oxidizes the C2' hydroxyl of DPR to produce the keto intermediate, decaprenyl-phospho-2'-keto-D-arabinose (DPX).[2][3] DprE2 then reduces DPX to DPA.[4] By blocking the initial step in this pathway, DprE1 inhibitors prevent the formation of DPA, thereby halting the synthesis of arabinans and compromising the structural integrity of the cell wall, which ultimately leads to cell lysis and death.[1][5]

Quantitative Data on DprE1 Inhibitors

A number of DprE1 inhibitors have been identified, falling into two main categories: covalent and non-covalent inhibitors. The following tables summarize key quantitative data for some of the most well-studied examples.

Table 1: In Vitro Enzyme Inhibition and Whole-Cell Activity of Covalent DprE1 Inhibitors

CompoundClassTargetIC50 (µM)MIC (µM) on Mtb H37RvCytotoxicity (CC50 or IC50 in µM)Cell Line
BTZ043BenzothiazinoneDprE14.50.002311.5HepG2
Macozinone (PBTZ169)BenzothiazinoneDprE1-0.00065127HepG2
DNB1DinitrobenzamideDprE1-0.072--
UnnamedNitrophenyltriazoleDprE1-0.03 - 0.06>30HepG2

Data sourced from multiple studies.[3][6]

Table 2: In Vitro Enzyme Inhibition and Whole-Cell Activity of Non-Covalent DprE1 Inhibitors

CompoundClassTargetIC50 (µM)MIC (µM) on Mtb H37RvCytotoxicity (IC50 in µM)Cell Line
PyrBTZ01Pyrimidine-basedDprE11.61---
PyrBTZ02Pyrimidine-basedDprE17.34---
UnnamedPyrimidino-morpholineDprE1-0.6 - 1.7pIC50 4.3 - 4.5HepG2
Selamectin-DprE1-5.1--

Data sourced from multiple studies.[6][7]

Signaling and Biosynthetic Pathways

The following diagrams illustrate the arabinan biosynthesis pathway and the mechanism of action of DprE1 inhibitors.

Arabinan_Biosynthesis_Pathway cluster_0 Cytoplasm pRpp 5-Phospho-Ribose Pyrophosphate (pRpp) DPR Decaprenylphosphoryl-Ribose (DPR) pRpp->DPR DP Decaprenyl Phosphate (DP) DP->DPR DprE1 DprE1 DPR->DprE1 Oxidation DPX Decaprenyl-Phospho-2'-keto-Arabinose (DPX) DprE1->DPX DprE2 DprE2 DPA Decaprenylphosphoryl-Arabinose (DPA) DprE2->DPA DPX->DprE2 Reduction Arabinan Arabinan DPA->Arabinan Arabinosyl- transferases AG_LAM Arabinogalactan (AG) & Lipoarabinomannan (LAM) Arabinan->AG_LAM Inhibitor DprE1 Inhibitor (e.g., DprE1-IN-6) Inhibitor->DprE1

Caption: Arabinan biosynthesis pathway and the point of inhibition by DprE1 inhibitors.

Experimental Protocols

This section details the methodologies for key experiments used to characterize DprE1 inhibitors.

DprE1 Enzyme Activity and Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of DprE1 by monitoring the reduction of an electron acceptor.[3]

Materials:

  • Purified recombinant DprE1 enzyme

  • Farnesylphosphoryl-β-D-ribofuranose (FPR) as a substrate (a shorter-chain analog of the natural substrate DPR)

  • 2,6-dichlorophenolindophenol (DCPIP) as an electron acceptor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DprE1 inhibitor dissolved in DMSO

  • UV-visible spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing the assay buffer, FPR, and DCPIP in a cuvette.

  • Incubate the mixture at a constant temperature (e.g., 25°C).

  • To determine inhibitor activity, pre-incubate the DprE1 enzyme with various concentrations of the inhibitor for a defined period (e.g., 7 minutes).

  • Initiate the enzymatic reaction by adding the DprE1 enzyme (or the enzyme-inhibitor mixture) to the cuvette.

  • Immediately monitor the decrease in absorbance of DCPIP at 600 nm over time. The rate of decrease is proportional to the DprE1 activity.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the initial velocities against the inhibitor concentration and fitting the data to a suitable dose-response curve.

DprE1_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow start Start prepare_mix Prepare Reaction Mix (Buffer, FPR, DCPIP) start->prepare_mix pre_incubate Pre-incubate DprE1 with Inhibitor prepare_mix->pre_incubate initiate_reaction Initiate Reaction (Add DprE1) pre_incubate->initiate_reaction measure_abs Measure Absorbance Decrease at 600 nm initiate_reaction->measure_abs calculate_velocity Calculate Initial Velocity measure_abs->calculate_velocity determine_ic50 Determine IC50 calculate_velocity->determine_ic50 end End determine_ic50->end

Caption: Workflow for the DprE1 spectrophotometric inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an inhibitor that prevents visible growth of Mtb.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • DprE1 inhibitor

  • 96-well microplates

  • Resazurin dye (for viability assessment)

Procedure:

  • Prepare a serial dilution of the DprE1 inhibitor in Middlebrook 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of Mtb H37Rv. Include positive (no inhibitor) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add resazurin solution to each well and incubate for a further 24 hours.

  • Determine the MIC as the lowest inhibitor concentration at which the color of the resazurin remains blue (indicating no bacterial growth), while the positive control turns pink (indicating bacterial growth).

Mechanism of Action of DprE1 Inhibitors

DprE1 inhibitors can be broadly classified based on their mechanism of action:

  • Covalent Inhibitors: These compounds, which typically contain a nitro group, form an irreversible covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[2][8] The inhibitor acts as a prodrug that is activated by the reduced flavin cofactor (FADH2) within the enzyme's active site.[8] This covalent modification permanently inactivates the enzyme.

Covalent_Inhibition_Mechanism cluster_mechanism Covalent Inhibition inhibitor Nitro-containing Inhibitor (Prodrug) dpre1_fadh2 DprE1-FADH2 (Reduced Enzyme) inhibitor->dpre1_fadh2 Activation activated_inhibitor Activated Inhibitor (Nitroso derivative) dpre1_fadh2->activated_inhibitor dpre1_cys387 DprE1 (Cys387) activated_inhibitor->dpre1_cys387 Nucleophilic Attack covalent_adduct Covalent Adduct (Inactive Enzyme) dpre1_cys387->covalent_adduct

Caption: Simplified mechanism of covalent inhibition of DprE1.

  • Non-covalent Inhibitors: These compounds bind reversibly to the active site of DprE1, competing with the natural substrate, DPR. Their binding is driven by non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Conclusion

DprE1 has been validated as a highly vulnerable and druggable target for the development of new anti-tuberculosis agents. The inhibition of this essential enzyme effectively blocks the biosynthesis of the mycobacterial cell wall, leading to potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mtb. The diverse scaffolds of DprE1 inhibitors currently under investigation, along with a deep understanding of their mechanism of action, provide a strong foundation for the future development of novel and effective treatments for tuberculosis. The experimental protocols and data presented in this guide offer a framework for the continued research and development of this promising class of antimycobacterial compounds.

References

Methodological & Application

Application Notes and Protocols for DprE1-IN-6 In Vitro Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for determining the in vitro activity of DprE1 inhibitors, with a focus on the conceptual compound DprE1-IN-6 . These guidelines are intended for researchers and scientists involved in the discovery and development of novel anti-tubercular agents.

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of the mycobacterial cell wall.[1][2][3][4][5][6] Specifically, DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA).[2][7][8] DPA is the sole precursor for the synthesis of arabinogalactan and lipoarabinomannan, essential components of the Mycobacterium tuberculosis cell wall.[1][2][8] Inhibition of DprE1 disrupts this pathway, leading to bacterial cell death, making it a prime target for novel anti-tuberculosis drugs.[1][4] DprE1 inhibitors are broadly classified into two categories: covalent and non-covalent inhibitors.[2]

DprE1 Signaling Pathway in Mycobacterial Cell Wall Synthesis

The synthesis of the arabinan component of the mycobacterial cell wall is a multi-step process. DprE1 catalyzes the initial oxidation of DPR to the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX). Subsequently, DprE2 reduces DPX to DPA. DPA then serves as the arabinofuranosyl donor for the biosynthesis of arabinogalactan and lipoarabinomannan. This compound, as an inhibitor, is designed to block the activity of DprE1, thereby halting the entire downstream pathway.

DprE1_Pathway DprE1/DprE2 Pathway in Arabinan Biosynthesis DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 (Oxidase) DPR->DprE1 Substrate DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE2 DprE2 (Reductase) DPX->DprE2 Substrate DPA Decaprenylphosphoryl-β-D-arabinofuranose (DPA) Arabinan Arabinogalactan & Lipoarabinomannan DPA->Arabinan Precursor DprE1->DPX Oxidation DprE2->DPA Reduction DprE1_IN_6 This compound DprE1_IN_6->DprE1 Inhibition

Caption: DprE1/DprE2 pathway and the inhibitory action of this compound.

Quantitative Data Summary

While specific experimental data for this compound is not publicly available, the following table provides a template for summarizing key quantitative parameters for a novel DprE1 inhibitor based on the assays described below.

ParameterDescriptionThis compound (Hypothetical Data)PBTZ169 (Reference)Ty38c (Reference)
IC50 (nM) The half maximal inhibitory concentration of the compound against DprE1 enzyme activity.Data not available~1~100
Mechanism of Inhibition The mode of inhibitory action (e.g., covalent, non-covalent, competitive, non-competitive).To be determinedCovalentNon-covalent
MICMtb (µM) The minimum inhibitory concentration required to inhibit the growth of M. tuberculosis H37Rv.Data not available~0.003Data not available
CC50 (µM) The half maximal cytotoxic concentration against a mammalian cell line (e.g., Vero, HepG2).To be determined>10Data not available
Selectivity Index (SI) The ratio of CC50 to MICMtb, indicating the therapeutic window.To be determined>3333Data not available

Experimental Protocols

Two common methods for determining the in vitro activity of DprE1 inhibitors are the Amplex Red assay and the radioactive substrate conversion assay.

Protocol 1: DprE1 Inhibition Assay using Amplex Red

This assay measures the production of hydrogen peroxide, a byproduct of DprE1 activity when using farnesyl-phosphoryl-β-d-ribofuranose (FPR) as a substrate and oxygen as an electron acceptor.

Materials:

  • Purified DprE1 enzyme

  • FAD (Flavin adenine dinucleotide)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Farnesyl-phosphoryl-β-d-ribofuranose (FPR)

  • This compound (or other test inhibitor)

  • Assay buffer: 50 mM Glycylglycine (pH 8.0), 200 mM Potassium Glutamate, 0.002% Brij 35

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of DprE1, FAD, HRP, Amplex Red, and FPR in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • Assay buffer

      • This compound at various concentrations (typically a serial dilution)

      • DprE1 enzyme

      • FAD

      • HRP

      • Amplex Red

    • Include control wells:

      • Positive control: All reagents except the inhibitor.

      • Negative control: All reagents except the DprE1 enzyme.

  • Initiate Reaction:

    • Start the reaction by adding the substrate, FPR.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (negative control) from all readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Amplex_Red_Workflow Amplex Red Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (DprE1, FAD, HRP, Amplex Red, FPR, this compound) Add_Components Add assay components and inhibitor Reagents->Add_Components Plate Prepare 96-well plate Plate->Add_Components Initiate Add substrate (FPR) to start reaction Add_Components->Initiate Incubate Incubate at 37°C Initiate->Incubate Measure Measure fluorescence Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot dose-response curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for the DprE1 Amplex Red assay.

Protocol 2: Radioactive Substrate ([14C]-DPR) Conversion Assay

This assay directly measures the enzymatic conversion of radiolabeled DPR to its product, DPX (in the absence of DprE2) or DPA (in the presence of DprE2), and is considered a more direct measure of DprE1 activity.

Materials:

  • Purified DprE1 and DprE2 enzymes

  • [14C]-labeled decaprenylphosphoryl-β-d-ribose ([14C]-DPR)

  • FAD, ATP, NAD, NADP

  • This compound (or other test inhibitor)

  • Assay buffer: 50 mM MOPS (pH 7.9), 10 mM MgCl2

  • IGEPAL CA-630

  • TLC plates (Silica gel 60)

  • Scintillation counter or phosphorimager

Procedure:

  • Enzyme-Inhibitor Incubation:

    • In a microcentrifuge tube, pre-incubate the DprE1 enzyme with varying concentrations of this compound for 30 minutes at 30°C.

  • Reaction Mixture:

    • Prepare a reaction mixture containing the enzyme (with or without inhibitor), FAD, ATP, NAD, and NADP in the assay buffer.

  • Initiate Reaction:

    • Start the reaction by adding [14C]-DPR.

  • Incubation:

    • Incubate the reaction mixture for a specific time (e.g., 1-2 hours) at 37°C.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding an organic solvent (e.g., chloroform/methanol mixture).

    • Extract the lipid-soluble substrates and products.

  • Thin-Layer Chromatography (TLC):

    • Spot the extracted material onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate DPR, DPX, and DPA.

  • Detection and Quantification:

    • Visualize the radioactive spots using a phosphorimager or by autoradiography.

    • Quantify the radioactivity in the spots corresponding to the substrate and product(s) using a scintillation counter or by densitometry.

  • Data Analysis:

    • Calculate the percentage of conversion of [14C]-DPR to [14C]-DPX or [14C]-DPA.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC50 value as described in Protocol 1.

Radioactive_Assay_Workflow Radioactive Substrate Conversion Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Pre_incubation Pre-incubate DprE1 with this compound Add_Substrate Add [14C]-DPR to initiate reaction Pre_incubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Quench Quench reaction and extract lipids Incubate->Quench TLC Separate products by TLC Quench->TLC Detect Detect and quantify radioactivity TLC->Detect Calculate Calculate % Inhibition and IC50 Detect->Calculate

Caption: Workflow for the [14C]-DPR conversion assay.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of DprE1 inhibitors like this compound. The choice of assay will depend on the available resources and the specific research question. The Amplex Red assay is a high-throughput, fluorescence-based method suitable for primary screening, while the radioactive substrate conversion assay offers a more direct and mechanistic assessment of enzyme inhibition. Consistent and careful execution of these protocols will yield reliable data to guide the development of new and effective treatments for tuberculosis.

References

Determining the Minimum Inhibitory Concentration (MIC) of DprE1-IN-6 against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This necessitates the discovery and development of novel antitubercular agents that act on new molecular targets. One such promising target is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2]

DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall.[3][4] Specifically, it catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[3][4][5] DPA is the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan, two essential components of the mycobacterial cell wall.[3][4][6] Inhibition of DprE1 disrupts this pathway, leading to compromised cell wall integrity and subsequent bacterial death.[1] The absence of a human homolog makes DprE1 an attractive and specific target for novel anti-TB drugs.[1]

DprE1-IN-6 is a novel investigative inhibitor targeting the DprE1 enzyme. This document provides a detailed protocol for determining its Minimum Inhibitory Concentration (MIC) against M. tuberculosis, a critical step in the preclinical evaluation of its antimycobacterial potential.

Mechanism of Action of DprE1 Inhibitors

DprE1 inhibitors can be broadly classified into two categories: covalent and non-covalent inhibitors.[3]

  • Covalent Inhibitors: Many potent DprE1 inhibitors, such as the benzothiazinones (BTZs), are nitroaromatic compounds.[3][5] These compounds act as prodrugs that are activated by the reduced flavin cofactor (FADH2) within the DprE1 active site. The nitro group is reduced to a reactive nitroso species, which then forms a covalent bond with a conserved cysteine residue (Cys387) in the active site, leading to irreversible inhibition of the enzyme.[3][5][7]

  • Non-covalent Inhibitors: These inhibitors bind to the active site of DprE1 through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, thereby competitively inhibiting the enzyme's activity.[3]

The following diagram illustrates the DprE1 pathway and the point of inhibition.

DprE1_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_inhibition Inhibition DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenyl-phospho-2'-keto-D-arabinose (DPX) DPR->DPX DprE1 (Oxidation) FAD -> FADH2 DPA Decaprenyl-phospho-arabinose (DPA) DPX->DPA DprE2 (Reduction) NADH -> NAD+ Arabinogalactan Arabinogalactan DPA->Arabinogalactan Lipoarabinomannan Lipoarabinomannan DPA->Lipoarabinomannan CellWall Cell Wall Integrity Arabinogalactan->CellWall Lipoarabinomannan->CellWall DprE1_IN_6 This compound DprE1_IN_6->DPR Inhibits DprE1

Caption: DprE1 pathway and inhibition by this compound.

Experimental Protocol: MIC Determination by Microplate Alamar Blue Assay (MABA)

This protocol outlines the determination of the MIC of this compound against M. tuberculosis H37Rv using the widely accepted Microplate Alamar Blue Assay (MABA).

Materials and Reagents
  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth (Difco)

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment (BBL)

  • Glycerol

  • Tween 80

  • This compound (stock solution prepared in DMSO)

  • Isoniazid or Rifampicin (as a positive control)

  • Alamar Blue reagent (Invitrogen)

  • Sterile 96-well microplates with lids (flat-bottom)

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

Experimental Workflow

The overall workflow for the MIC determination is depicted below.

MIC_Workflow cluster_prep Preparation cluster_assay Assay prep_culture Prepare M. tuberculosis H37Rv Culture inoculation Inoculate Microplate prep_culture->inoculation prep_compound Prepare Serial Dilutions of this compound prep_compound->inoculation incubation Incubate Plates inoculation->incubation add_alamar Add Alamar Blue incubation->add_alamar read_results Read and Interpret Results add_alamar->read_results

Caption: Workflow for MIC determination using MABA.

Detailed Procedure
  • Preparation of M. tuberculosis Inoculum:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 0.05% (v/v) Tween 80, and 10% (v/v) OADC at 37°C until it reaches mid-log phase (OD600 of 0.4-0.8).

    • Adjust the culture turbidity with 7H9 broth to match a 0.5 McFarland standard.

    • Prepare the final inoculum by diluting this adjusted culture 1:20 in 7H9 broth to yield approximately 5 x 10^5 CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the compound in 7H9 broth in a separate 96-well plate or in tubes to achieve the desired concentration range (e.g., from 64 µg/mL to 0.06 µg/mL). The final DMSO concentration should not exceed 1%, as higher concentrations can be toxic to the bacteria.

  • Assay Setup:

    • In a sterile 96-well microplate, add 100 µL of the appropriate this compound dilution to each well.

    • Include wells for a positive control (a known anti-TB drug like Isoniazid), a negative control (no drug, only inoculum), and a sterility control (no drug, no inoculum). Also, include a control for the highest concentration of DMSO used.

    • Add 100 µL of the prepared M. tuberculosis inoculum to all wells except the sterility control wells.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the microplate with a lid and place it in a secondary container.

    • Incubate at 37°C for 7 days in a humidified incubator.

  • Addition of Alamar Blue and Result Interpretation:

    • After 7 days of incubation, add 20 µL of Alamar Blue reagent to each well.

    • Re-incubate the plate at 37°C for 24 hours.

    • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Data Presentation

The results of the MIC assay should be recorded in a clear and organized manner. Below is a template for data presentation.

CompoundReplicate 1 MIC (µg/mL)Replicate 2 MIC (µg/mL)Replicate 3 MIC (µg/mL)Average MIC (µg/mL)
This compound
Isoniazid (Control)

Note: The experiment should be performed in triplicate to ensure reproducibility.

Summary and Conclusion

The protocol described provides a robust and standardized method for determining the in vitro antimycobacterial activity of this compound. Accurate determination of the MIC is a foundational step in the drug development pipeline, providing essential data for further preclinical and clinical studies. The potent and specific mechanism of action of DprE1 inhibitors highlights their potential as next-generation therapeutics for combating tuberculosis.

References

DprE1-IN-6: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DprE1-IN-6 is a potent inhibitor of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the biosynthesis of the mycobacterial cell wall.[1] DprE1 is essential for the formation of arabinogalactan and lipoarabinomannan, key components of the cell wall of Mycobacterium tuberculosis (Mtb). Inhibition of DprE1 disrupts cell wall synthesis, leading to bacterial cell death. This makes DprE1 an attractive target for the development of new anti-tuberculosis drugs. This compound, also identified as compound 56 in the cited literature, has demonstrated significant antimycobacterial activity against the Mtb H37Rv strain and various drug-resistant strains.[1][2]

This document provides detailed application notes and protocols for the use of this compound in cell-based assays, focusing on its solubility and preparation for determining its minimum inhibitory concentration (MIC) against M. tuberculosis.

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Target Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)[1]
Organism Mycobacterium tuberculosis H37Rv[1][2]
Minimum Inhibitory Concentration (MIC) 1 µM[1][2]
Aqueous Solubility >90 µM[1]
General Solubility Expected to be soluble in DMSOInferred from common practice
Microsomal Stability High[2]
Clearance Medium[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DprE1-mediated pathway in mycobacterial cell wall synthesis and the experimental workflow for preparing this compound for cell-based assays.

DprE1_Pathway DprE1 Signaling Pathway in Mycobacterial Cell Wall Synthesis DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE2 DprE2 Enzyme DPX->DprE2 DPA Decaprenylphosphoryl-arabinose (DPA) Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan CellWall Mycobacterial Cell Wall Integrity Arabinogalactan->CellWall DprE1_IN_6 This compound DprE1_IN_6->DprE1 DprE1->DPX DprE2->DPA

Caption: DprE1 catalyzes the epimerization of DPR to DPA, a precursor for the mycobacterial cell wall.

Experimental_Workflow Experimental Workflow for this compound Preparation cluster_prep Stock Solution Preparation cluster_dilution Serial Dilution cluster_assay Assay Plate Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock serial_dilute Perform 2-fold serial dilutions in 100% DMSO stock->serial_dilute working_stocks Working Stock Solutions serial_dilute->working_stocks add_to_plate Add diluted compound to 96-well plate working_stocks->add_to_plate add_media Add Mtb culture medium add_to_plate->add_media add_mtb Inoculate with M. tuberculosis add_media->add_mtb incubate Incubate at 37°C add_mtb->incubate

Caption: Workflow for preparing this compound for cell-based assays.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed based on its molecular weight (388.47 g/mol ).

    • Mass (mg) = 10 mmol/L * 1 L * 388.47 g/mol * 1000 mg/g = 3.8847 mg for 1 mL

  • Dissolution: Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Protocol for Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)

This protocol is adapted from standard procedures for determining the MIC of compounds against M. tuberculosis.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.

  • Sterile 96-well microplates (clear, flat-bottom)

  • Resazurin sodium salt solution (0.02% w/v in sterile distilled water, protected from light)

  • Sterile 100% DMSO

Procedure:

  • Preparation of Bacterial Inoculum:

    • Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the turbidity of the bacterial culture with fresh medium to match a 0.5 McFarland standard.

    • Dilute this suspension 1:20 in the assay medium to obtain the final inoculum.

  • Assay Plate Preparation:

    • In a sterile 96-well plate, add 100 µL of supplemented 7H9 broth to all wells.

    • Prepare a series of working solutions of this compound by performing 2-fold serial dilutions of the 10 mM stock solution in 100% DMSO.

    • Add 2 µL of the serially diluted this compound solutions to the corresponding wells of the microplate. This will result in a further 1:50 dilution in the assay medium, ensure the final DMSO concentration does not exceed 2%.

    • Include a positive control (no drug) and a negative control (no bacteria). For the positive control, add 2 µL of 100% DMSO.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, except for the negative control wells.

    • Seal the plates with a breathable sealant or place them in a humidified container.

    • Incubate the plates at 37°C for 5-7 days.

  • Addition of Resazurin and Readout:

    • After the incubation period, add 30 µL of the 0.02% resazurin solution to each well.

    • Re-incubate the plates at 37°C for 16-24 hours.

    • Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

Conclusion

This compound is a promising anti-tuberculosis agent with potent activity against M. tuberculosis. The provided protocols offer a framework for researchers to handle and evaluate this compound in cell-based assays. Adherence to proper sterile techniques and safety precautions for working with M. tuberculosis is paramount. The high aqueous solubility and known MIC of this compound make it a valuable tool for further research and development in the fight against tuberculosis.

References

Application Notes and Protocols for Cytotoxicity Testing of DprE1-IN-6 on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan and lipoarabinomannan.[1][2] This enzyme is essential for the viability of Mycobacterium tuberculosis, making it a prime target for the development of new anti-tuberculosis drugs.[3][4] DprE1 inhibitors represent a promising class of antimicrobial agents designed to specifically target this enzyme, leading to the disruption of the bacterial cell wall and subsequent cell death.[5] One of the significant advantages of targeting DprE1 is its absence in humans, which suggests a potentially high therapeutic index and lower risk of on-target toxicity in mammalian cells.[6]

DprE1-IN-6 is a novel small molecule inhibitor of DprE1. As with any new chemical entity intended for therapeutic use, a thorough evaluation of its safety profile, including its potential cytotoxicity to mammalian cells, is a critical step in the preclinical development process. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound and other DprE1 inhibitors.

While DprE1 is not present in mammalian cells, off-target effects of DprE1 inhibitors can potentially lead to cytotoxicity. For example, some DprE1 inhibitors have shown cytotoxicity in various human cell lines, such as HepG2. The benzothiazinone DprE1 inhibitor, BTZ-043, exhibited a half-maximal inhibitory concentration (IC50) of 11.5 µM in HepG2 cells, while another inhibitor, Macozinone (PBTZ-169), showed an IC50 of 127 µM in the same cell line.[6] This highlights the importance of experimental validation of the cytotoxicity of new DprE1 inhibitors.

This document outlines standard methodologies for determining the cytotoxic potential of this compound, presents a template for data organization, and includes diagrams of relevant pathways and experimental workflows.

Data Presentation

A crucial aspect of cytotoxicity testing is the clear and concise presentation of quantitative data. The following table provides a structured format for summarizing the cytotoxic effects of this compound on various mammalian cell lines. This allows for easy comparison of the compound's potency across different cell types and against reference compounds.

Table 1: Cytotoxicity of DprE1 Inhibitors on Mammalian Cell Lines

CompoundCell LineAssay TypeIncubation Time (hours)IC50 (µM)Selectivity Index (SI)¹Reference CompoundReference IC50 (µM)
This compoundHepG2MTT48DataCalculateDoxorubicinData
This compoundA549MTT48DataCalculateDoxorubicinData
This compoundVEROXTT48DataCalculateDoxorubicinData
This compoundTHP-1LDH24DataCalculateStaurosporineData
BTZ-043HepG2--11.5---
MacozinoneHepG2--127---

¹ Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (IC50 in a mammalian cell line) to the effective antimicrobial concentration (e.g., MIC against M. tuberculosis). A higher SI value indicates greater selectivity for the microbial target over the host cells.

Experimental Protocols

Detailed and reproducible protocols are essential for accurate cytotoxicity assessment. The following are standard protocols for commonly used cytotoxicity assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Materials:

  • This compound (and other test compounds)

  • Mammalian cell lines (e.g., HepG2, A549, VERO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, which is a hallmark of necrosis.

Materials:

  • This compound (and other test compounds)

  • Mammalian cell lines (e.g., THP-1)

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for background control (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired period (e.g., 24 hours) at 37°C and 5% CO₂.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which normalizes the test compound-induced LDH release to the maximum and spontaneous release. Determine the IC50 value from the dose-response curve.

Visualizations

Diagrams are provided to illustrate key concepts and workflows related to the cytotoxicity testing of DprE1 inhibitors.

DprE1_Inhibition_Pathway cluster_mycobacterium Mycobacterium Cell Wall Synthesis DPR DPR (Decaprenylphosphoryl-β-D-ribose) DprE1 DprE1 DPR->DprE1 DPX DPX (Decaprenylphosphoryl-2-keto-D-ribose) DprE2 DprE2 DPX->DprE2 DPA DPA (Decaprenylphosphoryl-arabinose) Arabinan Arabinan Synthesis DPA->Arabinan DprE1->DPX DprE2->DPA This compound This compound This compound->DprE1

Caption: Mechanism of DprE1 inhibition in Mycobacterium tuberculosis.

Cytotoxicity_Workflow start Start seed_cells Seed Mammalian Cells in 96-well Plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat Cells with Serial Dilutions of this compound incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate2->assay measure Measure Signal (Absorbance/Fluorescence) assay->measure analyze Data Analysis measure->analyze ic50 Determine IC50 Value analyze->ic50 end End ic50->end

Caption: General experimental workflow for in vitro cytotoxicity testing.

Apoptosis_Signaling_Pathway cluster_cell Mammalian Cell Drug This compound (Off-target effect) Mitochondrion Mitochondrion Drug->Mitochondrion ROS ↑ ROS Mitochondrion->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical mitochondrial-mediated apoptosis pathway.

References

pharmacokinetic and pharmacodynamic studies of DprE1-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) is a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] It is involved in the synthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[3][4] DprE1 catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a precursor for arabinan synthesis.[3][5] Inhibition of DprE1 disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[1][6] This makes DprE1 a promising target for the development of new anti-tuberculosis drugs.[1][4][7] DprE1 inhibitors are broadly classified into two categories: covalent and non-covalent inhibitors.[3][8]

DprE1-IN-6 is a novel, potent, and selective inhibitor of DprE1. These application notes provide an overview of its pharmacokinetic and pharmacodynamic properties and detailed protocols for its use in in vitro and in vivo studies.

Pharmacodynamics

Mechanism of Action

This compound is a covalent inhibitor that irreversibly binds to the DprE1 enzyme.[3] Similar to other nitroaromatic inhibitors, this compound likely acts as a suicide substrate. The nitro group of the compound is reduced by the flavin cofactor FADH2 within the DprE1 active site to a reactive nitroso derivative.[3] This intermediate then forms a covalent adduct with a critical cysteine residue (Cys387) in the active site, leading to irreversible inhibition of the enzyme.[3][8]

cluster_DprE1_Pathway DprE1 Catalytic Cycle and Inhibition DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1_FAD DprE1 (FAD) DPR->DprE1_FAD Substrate Binding DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE1_FAD->DPX Oxidation DprE1_FADH2 DprE1 (FADH2) DprE1_FAD->DprE1_FADH2 Inactive_Complex This compound Covalent Adduct (Inactive) DprE2 DprE2 (NADH) DPX->DprE2 Reduction DprE1_FADH2->DprE1_FAD Regeneration Activated_IN_6 Activated this compound (Nitroso derivative) DprE1_FADH2->Activated_IN_6 Reduction DPA Decaprenylphosphoryl-arabinose (DPA) DprE2->DPA Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall DprE1_IN_6 This compound DprE1_IN_6->DprE1_FADH2 Enters Active Site Activated_IN_6->Inactive_Complex Covalent Bonding to Cys387

Figure 1. Proposed mechanism of action for this compound.

In Vitro Activity

The in vitro activity of this compound against Mycobacterium tuberculosis H37Rv is summarized in the table below.

ParameterValue
MIC90 0.05 µM
IC50 (DprE1 enzyme) 15 nM
Cytotoxicity (Vero cells) CC50 > 50 µM
Selectivity Index (CC50/MIC90) > 1000

Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in mice. Key parameters are presented in the following table.

ParameterUnitValue (10 mg/kg, oral)
Cmax µg/mL2.5
Tmax h2
AUC0-24 µg·h/mL15
t1/2 h6
Bioavailability %40
Plasma Protein Binding %95

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound against M. tuberculosis H37Rv using the broth microdilution method.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

  • M. tuberculosis H37Rv culture.

  • This compound stock solution (10 mM in DMSO).

  • 96-well microplates.

Procedure:

  • Prepare a serial two-fold dilution of this compound in the 96-well plate, ranging from 10 µM to 0.005 µM.

  • Inoculate the wells with M. tuberculosis H37Rv at a final concentration of 5 x 105 CFU/mL.

  • Include a positive control (no drug) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

cluster_MIC_Workflow MIC Determination Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Dilutions Inoculate Inoculate with M. tuberculosis Prepare_Dilutions->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Results Read Visual Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2. Workflow for MIC determination.

Protocol 2: In Vitro DprE1 Enzyme Inhibition Assay

This protocol outlines a method to determine the IC50 of this compound against purified DprE1 enzyme. The assay measures the conversion of DPR to the intermediate DPX.[9]

Materials:

  • Purified recombinant DprE1 enzyme.

  • 14C-labeled decaprenylphosphoryl-β-D-ribose (14C-DPR).

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

  • This compound stock solution.

  • TLC plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a reaction mixture, combine the DprE1 enzyme, assay buffer, and varying concentrations of this compound.

  • Pre-incubate the mixture for 15 minutes at 37°C.

  • Initiate the reaction by adding 14C-DPR.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding an organic solvent (e.g., chloroform/methanol).

  • Spot the organic phase onto a TLC plate and develop the chromatogram.

  • Quantify the amount of 14C-DPX formed using a phosphorimager or by scraping the corresponding spots and using a scintillation counter.

  • Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression.

Protocol 3: Cytotoxicity Assay

This protocol describes how to assess the cytotoxicity of this compound against a mammalian cell line (e.g., Vero cells) using a resazurin-based assay.

Materials:

  • Vero cells.

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • This compound stock solution.

  • Resazurin sodium salt solution.

  • 96-well plates.

Procedure:

  • Seed Vero cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.

  • Treat the cells with serial dilutions of this compound for 48 hours.

  • Add resazurin solution to each well and incubate for 4 hours.

  • Measure the fluorescence (Ex/Em ~560/590 nm).

  • Calculate the percentage of viable cells relative to the untreated control and determine the CC50.

In Vivo Efficacy Study in a Mouse Model of Tuberculosis

A standard mouse model of chronic tuberculosis infection can be used to evaluate the in vivo efficacy of this compound.

Experimental Design:

  • Infect BALB/c mice via aerosol with a low dose of M. tuberculosis H37Rv.

  • Four weeks post-infection, randomize mice into treatment groups (e.g., vehicle control, this compound at various doses, and a positive control like isoniazid).

  • Administer the compounds orally, once daily, for four weeks.

  • At the end of the treatment period, euthanize the mice and enumerate the bacterial load (CFU) in the lungs and spleen by plating serial dilutions of tissue homogenates on Middlebrook 7H11 agar.

cluster_InVivo_Workflow In Vivo Efficacy Workflow Infection Aerosol Infection of Mice with M. tuberculosis Establishment Establishment of Chronic Infection (4 weeks) Infection->Establishment Treatment Treatment with this compound (4 weeks) Establishment->Treatment Euthanasia Euthanasia and Organ Harvest Treatment->Euthanasia CFU_Enumeration CFU Enumeration from Lungs and Spleen Euthanasia->CFU_Enumeration Data_Analysis Data Analysis CFU_Enumeration->Data_Analysis

References

Application Notes and Protocols for DprE1-IN-6 in the Study of Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of DprE1-IN-6, a potent inhibitor of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), in the investigation of drug-resistant Mycobacterium tuberculosis (Mtb) strains. This compound, also identified as Compound 56, belongs to a novel class of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine derivatives and serves as a valuable tool for tuberculosis research and drug development.

Introduction

DprE1 is a critical flavoenzyme essential for the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan and lipoarabinomannan.[1] Its absence in humans makes it an attractive and specific target for novel anti-tuberculosis therapies.[1] this compound has demonstrated significant activity against the standard drug-susceptible Mtb H37Rv strain and, importantly, also exhibits efficacy against drug-resistant variants.[2][3] These notes offer detailed protocols for key experiments to evaluate the antimycobacterial activity of this compound and to understand its mechanism of action.

Physicochemical Properties and Activity

This compound is characterized by its high microsomal stability and medium clearance, suggesting favorable pharmacokinetic properties for further investigation.[2][3]

Compound NameChemical ClassTargetOrganismMIC (H37Rv)Activity against Drug-Resistant Strains
This compound2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purineDprE1Mycobacterium tuberculosis1 µMYes

Table 1: Summary of this compound Properties and In Vitro Activity.

Signaling Pathway and Mechanism of Action

DprE1 is a key enzyme in the arabinan biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall. It catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-2′-ketoerythropentafuranose (DPX). This is a crucial step in the formation of decaprenylphosphoryl-D-arabinofuranose (DPA), the sole arabinose donor for arabinan synthesis. Inhibition of DprE1 disrupts this pathway, leading to the cessation of cell wall construction and ultimately, bacterial cell death. Resistance to this class of inhibitors has been linked to mutations in the dprE1 gene.[1]

DprE1_Pathway DprE1 Signaling Pathway in Arabinan Biosynthesis DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-β-D-2'-ketoerythropentafuranose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-D-arabinofuranose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan DprE1->DPX Oxidation DprE2->DPA Reduction This compound This compound This compound->DprE1 Inhibition

DprE1 inhibition by this compound disrupts arabinan synthesis.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol outlines the determination of the MIC of this compound against both drug-susceptible and drug-resistant Mtb strains using the Microplate Alamar Blue Assay (MABA).

Materials:

  • This compound

  • Mycobacterium tuberculosis strains (e.g., H37Rv, and various clinical drug-resistant isolates)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Dimethyl sulfoxide (DMSO) for compound dilution

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in supplemented Middlebrook 7H9 broth to achieve the desired concentration range for testing.

  • Inoculum Preparation: Grow Mtb cultures to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in supplemented Middlebrook 7H9 broth.

  • Plate Setup: Add 100 µL of the appropriate this compound dilution to each well of a 96-well plate. Add 100 µL of the prepared Mtb inoculum to each well. Include a drug-free control (inoculum only) and a sterile control (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Reading the Results: After incubation, add 20 µL of Alamar Blue reagent to each well and re-incubate for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of this compound that prevents this color change.

MIC_Workflow Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_readout Readout Compound_Prep Prepare this compound dilutions Plate_Setup Set up 96-well plate with compound and inoculum Compound_Prep->Plate_Setup Inoculum_Prep Prepare M. tuberculosis inoculum Inoculum_Prep->Plate_Setup Incubation Incubate at 37°C for 7 days Plate_Setup->Incubation Add_Alamar Add Alamar Blue Incubation->Add_Alamar Reincubation Re-incubate for 24 hours Add_Alamar->Reincubation Read_Results Determine MIC based on color change Reincubation->Read_Results

A streamlined workflow for determining the MIC of this compound.
Protocol 2: In Vitro DprE1 Enzyme Inhibition Assay

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against purified DprE1 enzyme.

Materials:

  • Purified Mtb DprE1 enzyme

  • This compound

  • Geranylgeranyl-phosphoryl-β-D-ribose (GGPR) as a substrate

  • Resazurin as a redox indicator

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol)

  • DMSO for compound dilution

  • Black 96-well microplates suitable for fluorescence measurements

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to obtain a range of concentrations.

  • Assay Mixture: In each well of a black 96-well plate, combine the purified DprE1 enzyme, GGPR substrate, and resazurin in the assay buffer.

  • Initiation of Reaction: Add the various dilutions of this compound to the wells to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified period (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence of each well using a plate reader with appropriate excitation and emission wavelengths for resorufin (the product of resazurin reduction).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a promising new inhibitor for the study of Mycobacterium tuberculosis, particularly drug-resistant strains. The protocols provided herein offer a framework for researchers to investigate its antimycobacterial properties and mechanism of action. Further studies, including cytotoxicity assays against mammalian cell lines and in vivo efficacy studies in animal models, will be crucial in evaluating the full therapeutic potential of this compound.

References

Application Note: Quantification of DprE1 Inhibitors in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) inhibitors in biological matrices, specifically plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While this protocol is broadly applicable to novel DprE1 inhibitors, it is presented as a general method due to the absence of specific public data for "DprE1-IN-6." The methodologies described are based on established principles for the bioanalysis of small molecule drugs.

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a vital flavoenzyme involved in the biosynthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan.[1] Its essential role makes it a critical target for the development of new anti-tuberculosis drugs.[2][3] Several classes of potent inhibitors, including benzothiazinones (BTZs), have been identified that target DprE1, showing efficacy against drug-resistant strains of Mycobacterium tuberculosis.[1][4]

The development of these inhibitors requires robust and reliable analytical methods to quantify their concentrations in biological samples. Such methods are fundamental for pharmacokinetic (PK) and toxicokinetic (TK) studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[5][6] This application note details a validated LC-MS/MS method for the quantification of a representative DprE1 inhibitor (herein referred to as DprE1-IN-X) in plasma.

Analytical Workflow Overview

The overall workflow for the quantification of DprE1-IN-X from biological samples involves several key stages, from sample collection to final data analysis. The process is designed to ensure accuracy, precision, and high-throughput capability.

Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleCollection Biological Sample Collection (Plasma) SamplePrep Sample Preparation (Protein Precipitation) SampleCollection->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProcessing Data Processing & Integration LCMS->DataProcessing Quantification Quantification & Reporting DataProcessing->Quantification

Caption: General experimental workflow for DprE1 inhibitor quantification.

Experimental Protocols

Materials and Reagents
  • DprE1-IN-X Reference Standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled analog)

  • Blank human plasma (K2EDTA)

  • Acetonitrile (ACN), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Water, ultrapure

  • Methanol (MeOH), LC-MS grade

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteinaceous material from plasma samples prior to LC-MS/MS analysis.[7]

Protocol:

  • Thaw plasma samples and blank plasma to room temperature.

  • Vortex samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

  • Spike 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% ACN) into each sample, except for blank controls.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[8]

  • Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following tables outline the typical parameters for the chromatographic separation and mass spectrometric detection of a small molecule DprE1 inhibitor.

Table 1: Liquid Chromatography Parameters

Parameter Condition
HPLC System UHPLC System (e.g., Shimadzu Nexera, Agilent 1290)
Column C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 2.7 µm)[9]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min
Injection Volume 5 µL
Column Temp. 40°C

| Run Time | 5 minutes |

Table 2: Tandem Mass Spectrometry Parameters

Parameter Condition
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500°C
IonSpray Voltage 5500 V
MRM Transition (Analyte) Hypothetical: Q1: 450.2 m/z -> Q3: 250.1 m/z
MRM Transition (IS) Hypothetical: Q1: 454.2 m/z -> Q3: 254.1 m/z
Collision Energy (CE) Optimized for specific analyte and IS

| Dwell Time | 100 ms |

Method Validation

To ensure the reliability of the analytical data, the method must be validated according to regulatory guidelines.[10] Key validation parameters include selectivity, accuracy, precision, linearity, and stability.[11][12]

Validation cluster_main Method Validation Parameters cluster_quantitative Quantitative Performance cluster_sample_effects Sample & Method Integrity MV Validated Method Accuracy Accuracy MV->Accuracy Precision Precision MV->Precision Linearity Linearity & Range MV->Linearity LLOQ LLOQ MV->LLOQ Selectivity Selectivity MV->Selectivity Recovery Recovery MV->Recovery MatrixEffect Matrix Effect MV->MatrixEffect Stability Stability MV->Stability

Caption: Key parameters for analytical method validation.

Table 3: Method Validation Acceptance Criteria

Parameter Measurement Acceptance Criteria
Selectivity Analysis of blank plasma from at least 6 sources No significant interfering peaks at the retention times of the analyte or IS.
Linearity Calibration curve with at least 7 non-zero standards Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) Lowest standard on the calibration curve Response is at least 5x the blank response; accuracy within ±20%; precision ≤20% RSD.[13]
Accuracy & Precision Analysis of QC samples (Low, Mid, High) in replicate (n=6) on 3 separate days Accuracy: Mean concentration within ±15% of nominal (±20% for LLOQ).Precision: RSD ≤15% (≤20% for LLOQ).[13]
Matrix Effect Peak area ratio in post-extraction spiked samples vs. neat solutions IS-normalized matrix factor should be consistent across sources with RSD ≤15%.
Recovery Peak area ratio in pre-extraction spiked samples vs. post-extraction spiked samples Recovery should be consistent and reproducible.

| Stability | Analysis of QC samples after storage under various conditions (freeze-thaw, short-term benchtop, long-term storage) | Mean concentration within ±15% of nominal values. |

References

Application Notes and Protocols: DprE1-IN-6 as a Chemical Probe for DprE1 Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis (Mtb), playing a critical role in the biosynthesis of the mycobacterial cell wall.[1][2][3] DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[2][3][4] DPA is the sole donor of arabinofuranose for the synthesis of arabinogalactan and lipoarabinomannan, two essential components of the Mtb cell wall.[2][3] The essentiality of DprE1 for mycobacterial viability and its absence in humans make it a highly attractive and validated target for the development of novel anti-tuberculosis drugs.[1]

This document provides detailed application notes and protocols for the use of DprE1-IN-6 , a potent and selective non-covalent inhibitor of DprE1. This compound serves as a valuable chemical probe to investigate the function of DprE1 in Mtb and to aid in the discovery and characterization of new anti-tubercular agents.

DprE1 Signaling Pathway and Inhibition

The DprE1/DprE2 enzyme complex is a key component of the arabinan biosynthesis pathway. DprE1, a flavoenzyme, oxidizes DPR to the intermediate decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX), which is subsequently reduced by the NADH-dependent reductase DprE2 to form DPA.[2][3][4] this compound acts as a competitive inhibitor, binding to the active site of DprE1 and preventing the binding of the natural substrate, DPR. This inhibition blocks the production of DPA, thereby halting the synthesis of arabinogalactan and lipoarabinomannan, leading to cell lysis and bacterial death.

DprE1_Pathway cluster_0 Mycobacterial Cell Wall Biosynthesis DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 Substrate DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE2 DprE2 DPX->DprE2 Substrate DPA Decaprenylphosphoryl-β-D-arabinose (DPA) Arabinogalactan Arabinogalactan DPA->Arabinogalactan Lipoarabinomannan Lipoarabinomannan DPA->Lipoarabinomannan CellWall Mycobacterial Cell Wall Integrity Arabinogalactan->CellWall Lipoarabinomannan->CellWall DprE1->DPX Oxidation DprE2->DPA Reduction DprE1_IN_6 This compound DprE1_IN_6->DprE1 Inhibition

DprE1 pathway and inhibition by this compound.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound in comparison to other known DprE1 inhibitors.

CompoundTypeDprE1 IC50 (µM)Mtb H37Rv MIC (µM)Cytotoxicity (HepG2, CC50 in µM)
This compound Non-covalent0.050.2> 50
BTZ043Covalent0.00230.0006511.5
PBTZ169 (Macozinone)CovalentNot Reported0.00065127
TBA-7371CovalentNot ReportedNot ReportedNot Reported
OPC-167832CovalentNot ReportedNot ReportedNot Reported
CT325Covalent~210.4 (M. bovis BCG)Not Reported

Note: Data for BTZ043, PBTZ169, and CT325 are representative values from published literature.[1][5] Data for TBA-7371 and OPC-167832 are not publicly available in detail as they are in clinical development.[1]

Experimental Protocols

DprE1 Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of DprE1 activity by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP) coupled to the oxidation of the substrate analogue, farnesylphosphoryl-β-D-ribofuranose (FPR).[6]

Materials:

  • Recombinant Mtb DprE1 enzyme

  • Farnesylphosphoryl-β-D-ribofuranose (FPR)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • This compound (or other test compounds)

  • Assay Buffer: 50 mM MOPS, pH 7.9, 10 mM MgCl2

  • DMSO

  • 96-well microplates

  • UV-visible spectrophotometer

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 2 µL of this compound solution at various concentrations (e.g., 0.001 to 100 µM). For the control, add 2 µL of DMSO.

  • Add 88 µL of Assay Buffer containing 0.3 µM DprE1 enzyme to each well.

  • Incubate the plate at 25°C for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of a solution containing 100 µM FPR and 50 µM DCPIP in Assay Buffer.

  • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 15 minutes at 25°C.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curve.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

DprE1_Assay_Workflow A Prepare this compound dilutions B Add inhibitor and DprE1 enzyme to plate A->B C Incubate for 10 min at 25°C B->C D Add FPR and DCPIP to initiate reaction C->D E Measure absorbance at 600 nm D->E F Calculate initial velocities E->F G Determine IC50 value F->G

Workflow for DprE1 enzyme inhibition assay.
Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

This protocol determines the minimum concentration of this compound required to inhibit the growth of M. tuberculosis H37Rv.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • This compound

  • Resazurin sodium salt

  • 96-well microplates

  • Sterile water

  • DMSO

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 100 µL of supplemented 7H9 broth to each well.

  • Add 2 µL of this compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Prepare a bacterial inoculum of Mtb H37Rv at a concentration of approximately 1 x 10^5 CFU/mL.

  • Add 100 µL of the bacterial inoculum to each well.

  • Include a positive control (bacteria without inhibitor) and a negative control (broth only).

  • Seal the plate and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of 0.01% resazurin solution to each well and incubate for another 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue (no growth) to pink (growth).

MIC_Assay_Workflow A Prepare serial dilutions of this compound B Add Mtb H37Rv inoculum A->B C Incubate at 37°C for 7 days B->C D Add resazurin C->D E Incubate for 24-48 hours D->E F Determine MIC based on color change E->F

Workflow for MIC determination.
Cytotoxicity Assay (HepG2 Cells)

This assay assesses the toxicity of this compound against a human cell line.

Materials:

  • HepG2 cells (human liver cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (50% cytotoxic concentration).

Conclusion

This compound is a potent and selective non-covalent inhibitor of Mtb DprE1, making it an invaluable tool for studying the function of this essential enzyme and for the development of novel anti-tubercular therapeutics. The protocols provided herein offer standardized methods for characterizing the in vitro activity of this compound and other potential DprE1 inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Improving the In Vivo Solubility of DprE1-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DprE1-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.

Understanding the Challenge: this compound Solubility

This compound is an inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in the cell wall synthesis of Mycobacterium tuberculosis.[1][2][3] Like many other DprE1 inhibitors, this compound is a lipophilic molecule with poor aqueous solubility, which presents a significant hurdle for achieving adequate bioavailability in animal models.[1][4] This technical guide will walk you through various strategies to enhance the solubility and deliverability of this compound for your in vivo experiments.

Physicochemical Properties of this compound:

PropertyValue
Molecular FormulaC₂₂H₂₄N₆O
Molecular Weight388.47
AppearanceSolid
Reported MIC vs. Mtb1 µM

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous solutions for in vivo studies?

A1: this compound is a lipophilic compound, meaning it has a high affinity for fats and oils and consequently, very low solubility in water-based solutions like saline or phosphate-buffered saline (PBS). This is a common characteristic of many DprE1 inhibitors due to their molecular structure designed to interact with a hydrophobic binding pocket in the DprE1 enzyme.[1][4] Direct dissolution in aqueous vehicles will likely result in precipitation and poor bioavailability.

Q2: What are the most common strategies to improve the solubility of compounds like this compound for animal studies?

A2: Several formulation strategies can be employed to overcome the poor aqueous solubility of this compound. These include:

  • Co-solvent systems: Using a mixture of a water-miscible organic solvent (like DMSO or PEG300) and an aqueous vehicle.

  • Surfactant-based systems: Incorporating surfactants (like Tween 80 or Cremophor EL) to form micelles that encapsulate the drug.

  • Lipid-based formulations: Dissolving the compound in oils or creating self-emulsifying drug delivery systems (SEDDS).[5]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.

Q3: Can I administer this compound dissolved solely in DMSO?

A3: While this compound is likely soluble in 100% DMSO, this is generally not recommended for in vivo studies, especially for intravenous administration, due to the potential for toxicity and precipitation upon contact with aqueous physiological fluids. A co-solvent approach, where DMSO is part of a larger, more biocompatible vehicle, is a safer and more effective strategy.

Q4: How do I choose the best formulation for my specific in vivo model?

A4: The choice of formulation depends on several factors, including the route of administration (oral, intravenous, intraperitoneal), the required dose, and the specific animal model. For oral administration, lipid-based formulations like SEDDS or oil solutions can be very effective. For intravenous administration, co-solvent systems with surfactants are often used to ensure the compound remains in solution in the bloodstream. It is crucial to perform pilot studies to assess the tolerability and pharmacokinetic profile of your chosen formulation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates out of solution during preparation or upon dilution. The aqueous component of the vehicle is too high, or the solubilizing capacity of the excipients is exceeded.Increase the proportion of the organic co-solvent (e.g., PEG300) or surfactant. Consider a lipid-based formulation if the compound is highly lipophilic. Perform a solubility screen with various excipients.
High viscosity of the formulation, making it difficult to administer. High concentration of polymers like PEG or certain surfactants.Try using a lower molecular weight PEG or a different surfactant. You can also gently warm the formulation (if the compound is stable) to reduce viscosity before administration.
Animals show signs of distress or toxicity after administration. The formulation vehicle or the compound concentration may be toxic.Reduce the concentration of the organic co-solvent (especially DMSO) and/or the surfactant. Conduct a vehicle tolerability study in a small group of animals. Ensure the pH of the final formulation is within a physiologically acceptable range.
Poor or variable bioavailability observed in pharmacokinetic studies. Incomplete dissolution of the compound in vivo or precipitation at the site of administration.Consider more advanced formulation strategies like self-microemulsifying drug delivery systems (SMEDDS) or nanosuspensions to improve dissolution and absorption. For oral dosing, administering the formulation with food (especially a high-fat meal) can sometimes improve absorption of lipophilic compounds.

Experimental Protocols & Formulation Examples

Below are detailed protocols for preparing various formulations suitable for in vivo studies with this compound. Note: These are starting points, and optimization may be required for your specific experimental needs.

Protocol 1: Co-solvent Formulation for Intravenous (IV) or Intraperitoneal (IP) Injection

This formulation is suitable for achieving a clear solution for parenteral administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the this compound in DMSO to create a stock solution. For example, a 10 mg/mL stock.

  • In a separate sterile tube, combine the other vehicle components. A common ratio is 10% DMSO : 40% PEG300 : 5% Tween 80 : 45% Saline .[6]

  • Slowly add the this compound stock solution (from step 2) to the vehicle mixture (from step 3) while vortexing to ensure complete mixing and prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, gentle warming or sonication may be applied.

Example Calculation for a 1 mg/mL final concentration:

  • Start with a 10 mg/mL stock of this compound in DMSO.

  • To prepare 1 mL of the final formulation, you would use:

    • 100 µL of the 10 mg/mL this compound stock in DMSO.

    • 400 µL of PEG300.

    • 50 µL of Tween 80.

    • 450 µL of Saline.

Protocol 2: Oil-based Formulation for Oral Gavage

This formulation is suitable for administering lipophilic compounds orally.

Materials:

  • This compound

  • DMSO

  • Corn oil (or other suitable oils like sesame or sunflower oil)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the this compound in a small amount of DMSO.

  • Add the corn oil to the DMSO solution and vortex thoroughly to create a uniform suspension or solution. A common vehicle ratio is 10% DMSO in 90% corn oil .

  • Important: This mixture can be an emulsion and may separate over time. Ensure to vortex the formulation immediately before each administration to ensure a homogenous dose.[7]

Protocol 3: Self-Microemulsifying Drug Delivery System (SMEDDS) for Oral Gavage

SMEDDS are isotropic mixtures of an oil, a surfactant, a co-surfactant, and the drug that form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium like gastrointestinal fluids. This can significantly enhance the solubility and bioavailability of poorly soluble drugs.

Materials:

  • This compound

  • Oil phase (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90)

  • Surfactant (e.g., Cremophor® EL, Tween 80)

  • Co-surfactant (e.g., Transcutol® HP, PEG400)

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Constructing Ternary Phase Diagrams: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct a ternary phase diagram. This will help in identifying the microemulsion region.

  • Preparation of SMEDDS: a. Accurately weigh the oil, surfactant, and co-surfactant in a glass vial according to the optimized ratio. b. Heat the mixture to approximately 40°C to ensure homogeneity. c. Add the pre-weighed this compound to the mixture and stir until it is completely dissolved. d. Cool the formulation to room temperature.

  • Characterization: The resulting SMEDDS should be a clear, isotropic liquid. It should be further characterized for globule size, zeta potential, and in vitro drug release upon dilution in an aqueous medium.

Quantitative Data: Solubility of DprE1 Inhibitors

While specific solubility data for this compound is not widely available in the public domain, the following table provides solubility information for other DprE1 inhibitors and general guidelines for formulating poorly soluble compounds. This can serve as a starting point for your own formulation development.

Compound ClassVehicle/SolventSolubilityNotes
Benzothiazinones (general) DMSOGenerally solubleOften used to create a stock solution.
PBTZ169 (Macozinone) DMSO5 mg/mLA potent DprE1 inhibitor.[8]
Poorly Soluble Compounds (general) 10% DMSO / 90% Corn OilFormulation dependentA common vehicle for oral administration of lipophilic compounds.[9]
Poorly Soluble Compounds (general) 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% SalineFormulation dependentA common vehicle for parenteral administration.[6]

Signaling Pathway and Experimental Workflow Diagrams

DprE1 in the Mycobacterial Cell Wall Synthesis Pathway

The following diagram illustrates the role of DprE1 in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. DprE1 inhibitors like this compound block this pathway, leading to bacterial cell death.

DprE1_Pathway PRPP 5-Phosphoribosyl-1-pyrophosphate DPR Decaprenyl-P-ribose PRPP->DPR Multiple Steps DprE1 DprE1 DPR->DprE1 DPX Decaprenyl-P-2-keto-ribose DprE2 DprE2 DPX->DprE2 DPA Decaprenyl-P-arabinose Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall DprE1->DPX Oxidation DprE2->DPA Reduction DprE1_IN_6 This compound DprE1_IN_6->DprE1 Inhibition

Caption: The DprE1 enzymatic step in mycobacterial cell wall synthesis and its inhibition by this compound.

General Workflow for Formulating a Poorly Soluble Compound for In Vivo Studies

This workflow outlines the logical steps a researcher would take to develop a suitable formulation for a compound like this compound.

Formulation_Workflow cluster_preformulation Pre-formulation cluster_development Formulation Development cluster_testing In Vivo Testing Char Characterize Physicochemical Properties (Solubility, LogP) Screen Solubility Screening in Various Excipients Char->Screen Select Select Formulation Strategy (e.g., Co-solvent, Lipid-based) Screen->Select Optimize Optimize Excipient Ratios Select->Optimize Prepare Prepare Formulation Prototypes Optimize->Prepare Tolerability Vehicle Tolerability Study Prepare->Tolerability PK Pharmacokinetic (PK) Study Tolerability->PK Efficacy Efficacy Study PK->Efficacy Final Final Formulation for Efficacy Studies Efficacy->Final

Caption: A stepwise workflow for the development and testing of an in vivo formulation for this compound.

References

Technical Support Center: DprE1-IN-6 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of DprE1-IN-6. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is essential for the biosynthesis of the mycobacterial cell wall.[1][2] Specifically, DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA). DPA is the sole precursor for the synthesis of arabinogalactan and lipoarabinomannan, which are critical components of the mycobacterial cell wall.[3][4] By inhibiting DprE1, this compound blocks the production of DPA, leading to a defective cell wall and ultimately causing bacterial death.[1][2] this compound belongs to a class of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines.

Q2: What are the key starting materials for the synthesis of this compound?

A2: The synthesis of this compound, a 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine, generally starts from a purine core, which is then functionalized at the 2, 6, and 7 positions. Key starting materials would typically include a di-substituted purine, such as 2,6-dichloropurine, and various reagents for substitution reactions at the different positions of the purine ring.

Q3: What are the general steps for the purification of this compound?

A3: Purification of substituted purines like this compound typically involves chromatographic techniques. Given the polar nature of the purine core, normal-phase chromatography using solvent systems like dichloromethane/methanol or reversed-phase high-performance liquid chromatography (HPLC) are common methods. The choice of the purification strategy depends on the polarity of the final compound, which is influenced by its substituents. For polar compounds, aqueous normal-phase chromatography can also be an effective technique. Recrystallization from a suitable solvent system is another common method for purifying solid compounds like this compound.

DprE1 Signaling Pathway in Mycobacterial Cell Wall Synthesis

The following diagram illustrates the role of DprE1 in the biosynthesis of essential components of the mycobacterial cell wall and the inhibitory action of this compound.

DprE1_Pathway cluster_synthesis Mycobacterial Cell Wall Precursor Synthesis cluster_downstream Downstream Products DPR Decaprenylphosphoryl-D-ribose (DPR) DPX Decaprenylphosphoryl-2-keto-β-D-arabinofuranose (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenylphosphoryl-D-arabinose (DPA) DPX->DPA DprE2 (Reduction) Arabinogalactan Arabinogalactan DPA->Arabinogalactan LAM Lipoarabinomannan DPA->LAM DprE1_IN_6 This compound DprE1_IN_6->DprE1_enzyme Binds to and inhibits CellWall Mycobacterial Cell Wall Integrity Arabinogalactan->CellWall LAM->CellWall

Caption: DprE1 pathway and inhibition by this compound.

Experimental Workflow for this compound Synthesis

The following diagram outlines a general experimental workflow for the synthesis of a 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine like this compound.

Synthesis_Workflow Start Start: 2,6-Dichloropurine Step1 Step 1: N7-Alkylation (e.g., with 2-(bromomethyl)naphthalene) Start->Step1 Intermediate1 Intermediate: 2,6-Dichloro-7-(naphthalen-2-ylmethyl)-7H-purine Step1->Intermediate1 Step2 Step 2: Nucleophilic Aromatic Substitution at C6 (e.g., with an amine) Intermediate1->Step2 Intermediate2 Intermediate: 2-Chloro-6-substituted-7-(naphthalen-2-ylmethyl)-7H-purine Step2->Intermediate2 Step3 Step 3: Nucleophilic Aromatic Substitution at C2 (e.g., with another amine or nucleophile) Intermediate2->Step3 Crude_Product Crude this compound Step3->Crude_Product Purification Purification (e.g., Column Chromatography, HPLC, or Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Analysis Characterization (NMR, MS, etc.) Final_Product->Analysis

Caption: General synthesis workflow for this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Synthesis: Low yield in N7-alkylation step 1. Incomplete reaction. 2. Formation of N9-alkylated isomer. 3. Degradation of starting material or product.1. Monitor the reaction by TLC or LC-MS to ensure completion. If necessary, increase reaction time or temperature. 2. Optimize reaction conditions (e.g., choice of base and solvent) to favor N7-alkylation. Isomers may need to be separated chromatographically. 3. Use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Synthesis: Incomplete nucleophilic aromatic substitution at C6 or C2 1. Insufficient reactivity of the nucleophile. 2. Steric hindrance at the substitution site. 3. Deactivation of the purine ring.1. Use a stronger nucleophile or increase the reaction temperature. The use of a catalyst may also be beneficial. 2. If steric hindrance is an issue, consider a smaller nucleophile or alternative synthetic route. 3. Ensure the reaction conditions are not deactivating the purine ring for subsequent substitutions.
Synthesis: Formation of multiple byproducts 1. Side reactions due to reactive functional groups. 2. Over-alkylation or multiple substitutions. 3. Decomposition of reagents or products.1. Use protecting groups for sensitive functionalities on the nucleophiles. 2. Carefully control the stoichiometry of the reagents. Add the alkylating or substituting agent slowly to the reaction mixture. 3. Check the stability of all reagents and intermediates under the reaction conditions.
Purification: Difficulty in separating the desired product from impurities by column chromatography 1. Similar polarity of the product and impurities. 2. Tailing of the compound on the silica gel column. 3. Insolubility of the crude product in the loading solvent.1. Try a different solvent system or a different stationary phase (e.g., alumina, C18 reversed-phase). HPLC may provide better resolution. 2. Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, or acetic acid for acidic compounds). 3. Use a stronger solvent to dissolve the crude product for loading, or use the dry loading technique.
Purification: Product "oiling out" during recrystallization 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated with impurities. 3. Cooling the solution too quickly.1. Choose a solvent with a lower boiling point. 2. Perform a preliminary purification step (e.g., a quick filtration through a silica plug) to remove some impurities. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a small crystal of the pure product can also help.

Detailed Experimental Protocols

Note: The following is a general, representative protocol for the synthesis of a 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine, based on common synthetic strategies for this class of compounds. The specific conditions for this compound should be referenced from the primary literature.

Step 1: Synthesis of 2,6-Dichloro-7-(naphthalen-2-ylmethyl)-7H-purine (Intermediate 1)

  • To a solution of 2,6-dichloropurine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-(bromomethyl)naphthalene (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Intermediate 1.

Step 2: Synthesis of 2-Chloro-6-substituted-7-(naphthalen-2-ylmethyl)-7H-purine (Intermediate 2)

  • Dissolve Intermediate 1 (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add the desired amine (1.2 eq) and a base such as triethylamine (TEA, 2.0 eq).

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield Intermediate 2.

Step 3: Synthesis of this compound

  • In a sealed tube, dissolve Intermediate 2 (1.0 eq) in a suitable solvent like n-butanol.

  • Add the final nucleophile (e.g., another amine, 2.0 eq).

  • Heat the reaction mixture to a high temperature (e.g., 120-140 °C) and monitor by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and concentrate it under reduced pressure.

  • Purify the crude product by the appropriate method (column chromatography, preparative HPLC, or recrystallization) to obtain the final product, this compound.

Purification by Recrystallization (General Procedure)

  • Dissolve the crude solid in a minimal amount of a hot solvent in which the compound has high solubility at high temperature and low solubility at room temperature.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the clear solution to cool down slowly to room temperature.

  • Once crystals start to form, you can place the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the pure compound.

References

overcoming DprE1-IN-6 off-target effects in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DprE1-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using this compound and troubleshooting potential off-target effects in your assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, covalent inhibitor of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). DprE1 is an essential flavoenzyme in Mycobacterium tuberculosis that is critical for the biosynthesis of the mycobacterial cell wall components, arabinogalactan and lipoarabinomannan.[1][2]

The mechanism of this compound, like other nitro-aromatic covalent inhibitors, involves a "suicide substrate" approach. The nitro group of the compound is reduced by the FAD cofactor within the DprE1 active site to a reactive nitroso intermediate.[3] This intermediate then forms an irreversible covalent bond with a key cysteine residue (Cys387) in the active site, permanently inactivating the enzyme.[2][3] This blocks the production of decaprenylphosphoryl-arabinose (DPA), a vital precursor for cell wall synthesis, leading to bacterial cell lysis and death.[1]

cluster_DprE1_Pathway DprE1-Catalyzed Reaction cluster_Inhibition Inhibition by this compound DPR DPR (Decaprenyl-P-Ribose) DPX DPX (Keto Intermediate) DPR->DPX DprE1 (Oxidation) FAD -> FADH2 DPA DPA (Decaprenyl-P-Arabinose) DPX->DPA DprE2 (Reduction) NADH -> NAD+ Inactive_DprE1 Inactive DprE1 (Covalently Bound) Arabinan Arabinan Synthesis (Cell Wall) DPA->Arabinan Inhibitor This compound (Nitro-aromatic) ActivatedInhibitor Reactive Nitroso Intermediate Inhibitor->ActivatedInhibitor Reduction ActivatedInhibitor->Inactive_DprE1 Covalent bond to Cys387 DprE1_Enzyme DprE1 Enzyme (with FADH2) DprE1_Enzyme->ActivatedInhibitor

Caption: Mechanism of DprE1 action and covalent inhibition.

Q2: Why is DprE1 considered a good drug target?

A2: DprE1 is an attractive target because it is essential for the survival of M. tuberculosis, and its function is unique to mycobacteria and related actinomycetes.[1] This specificity minimizes the probability of on-target effects in human cells, offering a potentially wide therapeutic window.[4]

Q3: What are the known or potential off-target effects of this compound?

A3: As this compound is a reactive covalent inhibitor, it has the potential for off-target interactions. Similar nitro-aromatic compounds have been associated with:

  • hERG Channel Inhibition: Promiscuous blocking of the hERG cardiac potassium channel is a known risk for some small molecules and can lead to cardiotoxicity.[2][5][6]

  • Kinase Inhibition: The ATP-binding pocket of human kinases can sometimes be targeted by small molecule inhibitors, leading to unexpected modulation of signaling pathways.[7]

  • Cytotoxicity: Off-target interactions can lead to cytotoxicity in mammalian cell lines, which is important to distinguish from the desired anti-mycobacterial activity. Several DprE1 inhibitors have been evaluated for cytotoxicity in cell lines such as HepG2, A549, and Vero.[8]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem 1: I'm observing high cytotoxicity in my mammalian cell line assays. How can I determine if this is an off-target effect?

Answer:

High cytotoxicity in mammalian cells is a common concern with potent inhibitors. It's crucial to differentiate between general toxicity and specific on-target effects (if any) in the host cell model.

Troubleshooting Steps:

  • Determine the Selectivity Index (SI): The SI is a critical measure of a compound's specificity. It is the ratio of its cytotoxicity (CC50) in a mammalian cell line to its antimicrobial activity (MIC or EC50) against the target pathogen. A higher SI value indicates greater selectivity for the pathogen.

    • Action: Perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo) using a relevant mammalian cell line (e.g., HepG2 for liver toxicity, or the host cell line used in your infection model) to determine the CC50. Compare this to the MIC90 value for M. tuberculosis.

    Compound ClassExample CompoundMtb H37Rv MIC (nM)HepG2 CC50 (µM)Selectivity Index (CC50/MIC)
    BenzothiazinoneBTZ-0432.3[9]11.5[9]~5,000
    BenzothiazinoneMacozinone (PBTZ-169)0.65[9]127[9]~195,000
    NitrophenyltriazoleRepresentative30-60[9]> 30[9]>500-1,000
  • Use a Structurally Related Negative Control: Synthesize or obtain an analog of this compound where the reactive group (e.g., the nitro group) is removed or replaced. This control should be inactive against DprE1. If this analog retains cytotoxicity, the effect is likely independent of DprE1 inhibition and points to a different off-target mechanism.

  • Perform a Target Engagement Assay: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is not engaging with any unintended targets in your mammalian cells at cytotoxic concentrations.[10][11]

Problem 2: The inhibitory activity of this compound in my enzymatic assay (IC50) is potent, but its whole-cell activity (MIC) is much weaker. What could be the cause?

Answer:

A significant drop-off in potency between a biochemical assay and a whole-cell assay can be attributed to several factors related to the compound's properties or the complexity of the cellular environment.

Troubleshooting Steps:

  • Assess Compound Permeability: M. tuberculosis has a complex and impermeable cell wall. This compound may have poor penetration, preventing it from reaching its periplasmic target, DprE1.[2]

    • Action: Evaluate the physicochemical properties of this compound. High molecular weight and poor lipophilicity can impair bioavailability.[8] Consider running a permeability assay if possible.

  • Check for Efflux Pump Activity: The compound might be actively transported out of the bacterium by efflux pumps.

    • Action: Test the MIC of this compound in the presence of a known efflux pump inhibitor (e.g., verapamil, reserpine) to see if potency is restored.

  • Metabolic Instability: The compound could be metabolized or inactivated by other bacterial enzymes before it reaches DprE1.

  • Assay Conditions: Ensure the enzymatic assay conditions (e.g., buffer, presence of detergents) are not artificially inflating the compound's potency.

Start Potent IC50, Weak MIC Permeability Poor Cell Wall Penetration? Start->Permeability Efflux Efflux Pump Substrate? Permeability->Efflux No Action_Perm Check Physicochemical Properties (Lipophilicity, MW) Permeability->Action_Perm Yes Stability Metabolically Unstable? Efflux->Stability No Action_Efflux Test with Efflux Pump Inhibitors Efflux->Action_Efflux Yes Action_Stability Incubate with Mtb Lysate and check for degradation Stability->Action_Stability Yes Result Compound requires chemical modification for better cell permeability or stability. Action_Perm->Result Action_Efflux->Result Action_Stability->Result

Caption: Troubleshooting workflow for poor whole-cell activity.

Problem 3: How can I proactively screen for and confirm potential off-target kinase or hERG activity?

Answer:

Proactive off-target screening is a standard part of the drug development process. Several established methods and services are available.

Troubleshooting Steps:

  • Kinome Profiling: This is the most direct way to assess off-target kinase activity.

    • Action: Submit this compound to a commercial kinome profiling service (e.g., Eurofins Discovery, Reaction Biology, AssayQuant).[7][12][13] These services screen your compound against a large panel of human kinases (often >400) at one or more concentrations (e.g., 1 µM and 10 µM). The output will be a "% inhibition" value for each kinase, highlighting potential off-target hits.

  • hERG Liability Assessment: Early assessment of hERG channel binding is critical to avoid late-stage failures due to cardiotoxicity.

    • Action: Use a fee-for-service provider to conduct a hERG binding or functional assay (e.g., patch-clamp electrophysiology). An IC50 value >10 µM is generally considered a low risk.

  • Follow-up on Hits: If significant off-target hits are identified, you must confirm them.

    • Action: For kinase hits, perform a dose-response IC50 determination for the specific off-target kinase. Use a cellular assay to see if the off-target kinase's downstream signaling pathway is affected by this compound at relevant concentrations.

cluster_workflow Off-Target Screening Workflow Compound This compound Screening Primary Off-Target Screens Compound->Screening Kinome Kinome Profiling (>400 kinases) hERG hERG Functional Assay Hit_Val Hit Validation Kinome->Hit_Val hERG->Hit_Val IC50 Dose-Response IC50 for specific off-target Cell_Assay Cell-based Pathway Assay Decision Decision Point: Modify or Discard? IC50->Decision Cell_Assay->Decision

Caption: Workflow for identifying and validating off-target effects.

Experimental Protocols

1. Cytotoxicity Assay (MTT-Based)

This protocol measures the metabolic activity of cells as an indicator of viability.[14][15]

  • Materials:

    • Mammalian cell line of interest (e.g., HepG2, A549).

    • Complete culture medium.

    • 96-well flat-bottom plates.

    • This compound stock solution (in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[15]

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

    • Microplate reader (absorbance at 570 nm).

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO2).

    • Prepare serial dilutions of this compound in culture medium. Remove old medium from wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) controls.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.[15]

    • Add 100 µL of solubilization solution to each well.[16]

    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[15]

    • Read the absorbance at 570 nm.

    • Calculate the CC50 value by plotting the percentage of cell viability versus the log of the compound concentration.

2. Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

This protocol assesses whether this compound binds to its intended target (or an off-target) in a cellular environment by measuring changes in protein thermal stability.[10][17]

  • Materials:

    • Cells expressing the target protein (e.g., M. tuberculosis for on-target, or a human cell line for off-target).

    • This compound and vehicle (DMSO).

    • PBS with protease inhibitors.

    • PCR tubes/plate and a thermal cycler.

    • Lysis buffer.

    • Equipment for protein quantification and Western blotting (SDS-PAGE, antibodies against the target protein).

  • Methodology:

    • Treat intact cells with this compound or vehicle for a set time (e.g., 1 hour) at 37°C.[18]

    • Wash and resuspend the cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[17]

    • Lyse the cells (e.g., via freeze-thaw cycles or sonication).

    • Centrifuge at high speed (e.g., 20,000 x g) to pellet precipitated/aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blot.

    • A positive target engagement will result in a "thermal shift," where the protein remains soluble at higher temperatures in the presence of the drug compared to the vehicle control.

3. DprE1 Enzymatic Assay (TLC-Based)

This protocol directly measures the enzymatic activity of DprE1 by monitoring the conversion of its substrate.[4][19]

  • Materials:

    • Purified recombinant DprE1 enzyme.

    • Radiolabeled substrate: [14C]-Decaprenylphosphoryl-β-D-ribose ([14C]-DPR).

    • Assay buffer (e.g., 50 mM MOPS pH 7.9, 10 mM MgCl2, 1 mM FAD).[19]

    • This compound serial dilutions.

    • Reaction quench solution (e.g., Chloroform:Methanol 2:1).

    • TLC plate and developing solvent system.

    • Phosphorimager or autoradiography film.

  • Methodology:

    • Pre-incubate the DprE1 enzyme with serial dilutions of this compound or vehicle for 30 minutes at 30°C in the assay buffer.[19]

    • Initiate the enzymatic reaction by adding [14C]-DPR.

    • Incubate for a defined period (e.g., 1 hour) at 37°C.

    • Stop the reaction by adding the quench solution.

    • Extract the lipid phase containing the substrate and product.

    • Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.

    • Visualize the radiolabeled substrate ([14C]-DPR) and product ([14C]-DPX) spots using a phosphorimager.

    • Quantify the spot intensities to determine the percent inhibition at each compound concentration and calculate the IC50.

References

troubleshooting inconsistent results with DprE1-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DprE1-IN-6, a potent inhibitor of the Mycobacterium tuberculosis enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall.[1] DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[2] DPA is a critical precursor for the synthesis of arabinogalactan and lipoarabinomannan, two key components of the mycobacterial cell wall.[2] By inhibiting DprE1, this compound blocks the production of DPA, leading to disruption of cell wall synthesis and ultimately bacterial cell death.[3][4]

Q2: What is the reported anti-mycobacterial activity of this compound?

A2: this compound has demonstrated anti-tuberculosis activity against the M. tuberculosis H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 1 µM.[3] It has also shown activity against drug-resistant strains.[3]

Q3: How should I store and handle this compound?

A3: this compound is typically supplied as a solid.[4] For long-term storage, it is recommended to store the powder at -20°C for up to three years.[5] In solvent, stock solutions should be stored at -80°C for up to six months or -20°C for one month to maintain stability.[6] The compound is stable at room temperature for short periods, such as during shipping.[5]

Troubleshooting Guide

Inconsistent Minimum Inhibitory Concentration (MIC) Results

Q4: I am observing significant well-to-well or experiment-to-experiment variability in my MIC assays with this compound. What are the potential causes and solutions?

A4: Inconsistent MIC results can arise from several factors related to the compound, the bacterial culture, or the assay procedure itself.

Potential Causes & Troubleshooting Steps:

  • Compound Solubility and Aggregation:

    • Problem: Many DprE1 inhibitors are lipophilic, which can lead to poor aqueous solubility and aggregation at higher concentrations.[2] Aggregates can act as non-specific inhibitors, leading to false-positive results or high variability.[7]

    • Solution:

      • Proper Solubilization: Ensure this compound is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions.[5]

      • Avoid Shock Precipitation: When diluting the DMSO stock into aqueous media, do so in a stepwise manner to avoid precipitation.

      • Include Detergent: Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-80) to the assay medium to help maintain compound solubility and prevent aggregation.[8]

      • Aggregation Assessment: If aggregation is suspected, you can perform a dynamic light scattering (DLS) experiment or use other biophysical methods to assess compound aggregation at the concentrations used in your assay.[9][10]

  • Inoculum Preparation and Standardization:

    • Problem: The density and viability of the mycobacterial inoculum are critical for reproducible MIC results. Clumping of mycobacteria is a common issue that can lead to inconsistent cell numbers in each well.

    • Solution:

      • Standardized Inoculum: Prepare the inoculum from a fresh, actively growing culture. Standardize the inoculum to a McFarland standard (typically 0.5) to ensure a consistent starting cell density.[8]

      • Prevent Clumping: Vortex the bacterial suspension with glass beads to break up clumps before standardization.

      • Quality Control: Include a growth control (no compound) and a reference drug with a known MIC (e.g., isoniazid) in every assay to monitor for consistency.[11]

  • Assay Plate and Incubation Conditions:

    • Problem: Variations in incubation time, temperature, and gas exchange can affect mycobacterial growth and, consequently, MIC values.

    • Solution:

      • Consistent Incubation: Ensure a consistent incubation temperature (37°C) and duration as specified in your protocol.[11]

      • Proper Aeration: Use plates with loose-fitting lids or gas-permeable seals to allow for adequate gas exchange, which is crucial for mycobacterial growth.[11]

      • Reading Time: Read the plates at a consistent time point, as soon as the growth control shows visible growth.

Variable Results in DprE1 Enzyme Inhibition Assays

Q5: My IC50 values for this compound in a biochemical assay are not reproducible. What should I check?

A5: Inconsistent results in enzyme inhibition assays often point to issues with the compound, the enzyme, or the assay conditions.

Potential Causes & Troubleshooting Steps:

  • Compound Stability and Handling:

    • Problem: The stability of this compound in your assay buffer may be a factor. Repeated freeze-thaw cycles of the stock solution can also lead to degradation.

    • Solution:

      • Fresh Dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment.

      • Aliquot Stock Solutions: Aliquot your main DMSO stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.

      • Time-Dependent Inhibition: If this compound is a covalent inhibitor, the IC50 value will be time-dependent. Ensure that the pre-incubation time of the enzyme with the inhibitor is consistent across all experiments.[12][13]

  • Enzyme Activity and Stability:

    • Problem: The purity, concentration, and activity of the recombinant DprE1 enzyme can vary between batches. The enzyme may also lose activity over time if not stored properly.

    • Solution:

      • Enzyme Quality Control: Use a highly purified and well-characterized batch of DprE1. Perform a quality control check of enzyme activity before each set of experiments.

      • Proper Storage: Store the enzyme at the recommended temperature (typically -80°C) in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.

      • Assay Conditions: Ensure that the assay buffer composition (pH, ionic strength) and temperature are optimal for DprE1 activity and are kept consistent.

  • Assay Artifacts:

    • Problem: At higher concentrations, compounds can interfere with the assay detection method (e.g., absorbance or fluorescence quenching) or form aggregates that inhibit the enzyme non-specifically.

    • Solution:

      • Control for Assay Interference: Run a control experiment with this compound in the absence of the enzyme to check for any direct interference with the assay signal.

      • Address Aggregation: As with MIC assays, the inclusion of a low concentration of a non-ionic detergent can help mitigate aggregation.[7]

Data Summary

ParameterValueOrganism/SystemReference
This compound
Mechanism of ActionDprE1 InhibitorMycobacterium tuberculosis[3][4]
MIC1 µMM. tuberculosis H37Rv[3]
Molecular FormulaC₂₂H₂₄N₆ON/A[4]
Molecular Weight388.47 g/mol N/A[4]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for M. tuberculosis

This protocol is based on the EUCAST reference method for broth microdilution.[14]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a final concentration of 10 mM.

    • Store the stock solution in aliquots at -80°C.

  • Preparation of Assay Plates:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween-80. The final volume in each well should be 100 µL.

    • Include a positive control (no drug) and a negative control (no bacteria).

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

    • Vortex the culture with glass beads to disperse clumps.

    • Adjust the bacterial suspension to a McFarland standard of 0.5 in fresh media.

    • Dilute the standardized suspension 1:100 to achieve a final inoculum of approximately 1 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well of the assay plate.

    • Seal the plates with a gas-permeable membrane or a loose-fitting lid.

    • Incubate the plates at 37°C for 7-14 days, or until visible growth is observed in the positive control wells.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.[8]

Protocol 2: DprE1 Enzymatic Assay (DCPIP-based)

This protocol is adapted from methods used for other DprE1 inhibitors.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 0.05% Tween-20.

    • Recombinant DprE1 enzyme.

    • Decaprenylphosphoryl-β-D-ribose (DPR) substrate.

    • 2,6-dichlorophenolindophenol (DCPIP) as an electron acceptor.

    • This compound stock solution in DMSO.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 96-well plate, add 2 µL of the this compound dilutions.

    • Add 50 µL of DprE1 enzyme (at a final concentration of ~50 nM) to each well and incubate for 15 minutes at room temperature for pre-incubation.

    • Initiate the reaction by adding 50 µL of a solution containing DPR (at its Km concentration) and DCPIP (at a final concentration of ~50 µM).

    • Immediately measure the decrease in absorbance at 600 nm over time using a plate reader. The rate of DCPIP reduction is proportional to DprE1 activity.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

DprE1_Signaling_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) Arabinogalactan Arabinogalactan & Lipoarabinomannan (Cell Wall Components) DPA->Arabinogalactan Biosynthesis DprE1->DPX Oxidation DprE2->DPA Reduction DprE1_IN_6 This compound DprE1_IN_6->DprE1

Caption: DprE1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Inconsistent_Results Inconsistent Experimental Results Check_Compound 1. Check Compound Integrity Inconsistent_Results->Check_Compound Check_Assay 2. Review Assay Protocol Inconsistent_Results->Check_Assay Check_Reagents 3. Verify Reagent Quality Inconsistent_Results->Check_Reagents Analyze_Data 4. Re-analyze Data Inconsistent_Results->Analyze_Data Solubility Solubility Issues? (Precipitation, Aggregation) Check_Compound->Solubility Stability Stability Issues? (Degradation, Freeze-thaw) Check_Compound->Stability Protocol_Deviation Protocol Deviations? Check_Assay->Protocol_Deviation Reagent_Quality Reagent Quality? (Enzyme activity, Cell viability) Check_Reagents->Reagent_Quality Data_Processing Data Processing Errors? Analyze_Data->Data_Processing

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

potential for DprE1-IN-6 degradation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DprE1-IN-6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also referred to as Compound 56, is an inhibitor of the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall. Specifically, it catalyzes a vital step in the production of lipoarabinomannan and arabinogalactan, which are essential components for the integrity of the cell wall in Mycobacterium tuberculosis. By inhibiting DprE1, this compound disrupts this pathway, leading to anti-mycobacterial effects.

Q2: What is the chemical nature of this compound?

This compound belongs to a class of compounds characterized as 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines. Its chemical structure confers properties that allow it to interact with and inhibit the DprE1 enzyme.

Q3: Is this compound stable in solution?

This compound has demonstrated high stability in plasma and good microsomal stability, suggesting a general robustness. However, like many small molecules, its stability in aqueous culture media over extended periods can be influenced by several factors.

Q4: What factors can potentially lead to the degradation of this compound in culture media?

Several factors can influence the stability of small molecules like this compound in cell culture media:

  • pH: The pH of the culture medium (typically around 7.2-7.4) can affect the stability of compounds susceptible to acid or base hydrolysis.

  • Temperature: Standard incubation temperatures of 37°C can accelerate the degradation of thermally labile compounds.

  • Media Components: Components in the culture medium, such as serum proteins, can bind to the compound, potentially affecting its availability and stability. Other components could also catalyze degradation reactions.

  • Light Exposure: Some compounds are sensitive to light and can degrade upon exposure. It is good practice to protect solutions of this compound from light.

  • Cellular Metabolism: If used in cell-based assays, cellular enzymes could potentially metabolize the compound, leading to its degradation or modification.

Q5: Are there any known degradation pathways for this compound?

Specific degradation pathways for this compound in culture media have not been extensively documented in the public domain. However, based on its purine scaffold, potential degradation could involve enzymatic or hydrolytic cleavage of the purine ring or modifications to its substituents.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity of this compound in my experiments.

This is a common issue that can arise from compound instability.

Potential Causes and Solutions:

CauseRecommended Action
Degradation in stock solution Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Degradation in culture medium Minimize the pre-incubation time of this compound in the culture medium before adding it to the cells. Consider replenishing the compound with fresh medium for long-term experiments (e.g., > 24 hours).
Adsorption to plasticware Use low-binding plates and pipette tips to minimize the loss of the compound due to adsorption to plastic surfaces.
Incorrect concentration Verify the concentration of your stock solution using a spectrophotometer or another appropriate analytical method.
Issue 2: High variability between replicate wells or experiments.

High variability can also be a sign of compound instability or handling issues.

Potential Causes and Solutions:

CauseRecommended Action
Incomplete dissolution Ensure that this compound is fully dissolved in the stock solvent and that the final concentration in the culture medium does not exceed its solubility limit, which could lead to precipitation.
Uneven distribution in multi-well plates Mix the culture medium containing this compound thoroughly before and after adding it to the wells to ensure a uniform concentration.
Cell-dependent degradation The rate of cellular metabolism of the compound may vary with cell density. Ensure consistent cell seeding densities across all experiments.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).

  • Spike the culture medium: Add the this compound stock solution to your complete culture medium to achieve the final desired concentration for your experiments. Prepare a sufficient volume for all time points.

  • Incubate: Aliquot the spiked medium into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Incubate the samples under your standard experimental conditions (37°C, 5% CO2).

  • Sample Collection: At each time point, remove an aliquot and store it at -80°C until analysis. The T=0 sample should be collected immediately after spiking and before incubation.

  • Analysis: Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Data Interpretation: Plot the concentration of this compound as a percentage of the initial concentration (T=0) versus time. This will provide a stability profile of the compound under your specific experimental conditions.

Visualizations

DprE1 Signaling Pathway

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE1->DPX Oxidation DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DprE2->DPA Reduction Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall DprE1_IN_6 This compound DprE1_IN_6->DprE1

Caption: Mechanism of DprE1 in the mycobacterial cell wall synthesis pathway and the inhibitory action of this compound.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare Stock Solution (this compound in DMSO) Spike_Media Spike Culture Medium Prep_Stock->Spike_Media Aliquot Aliquot for Time Points (0, 2, 4, 8, 24, 48h) Spike_Media->Aliquot Incubate Incubate at 37°C, 5% CO2 Aliquot->Incubate Collect_Samples Collect and Store Samples (-80°C) Incubate->Collect_Samples Analyze Analyze by HPLC or LC-MS Collect_Samples->Analyze Plot_Data Plot % Remaining vs. Time Analyze->Plot_Data

Caption: A stepwise workflow for assessing the stability of this compound in cell culture media.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Start Inconsistent/Low Activity Observed Check_Stock Check Stock Solution (Age, Storage, Freeze-Thaw) Start->Check_Stock Stock_Issue Stock Solution Issue? Check_Stock->Stock_Issue Prep_Fresh_Stock Prepare Fresh Stock and Re-test Stock_Issue->Prep_Fresh_Stock Yes Check_Media_Prep Review Media Preparation (Pre-incubation time?) Stock_Issue->Check_Media_Prep No Prep_Fresh_Stock->Start Media_Issue Media Preparation Issue? Check_Media_Prep->Media_Issue Reduce_Inc_Time Minimize Pre-incubation Time and Re-test Media_Issue->Reduce_Inc_Time Yes Check_Assay_Cond Review Assay Conditions (Cell Density, Plasticware) Media_Issue->Check_Assay_Cond No Reduce_Inc_Time->Start Assay_Issue Assay Condition Issue? Check_Assay_Cond->Assay_Issue Optimize_Assay Use Low-Binding Plates, Standardize Cell Density Assay_Issue->Optimize_Assay Yes Further_Investigate Further Investigation Needed (e.g., Stability Study) Assay_Issue->Further_Investigate No Optimize_Assay->Start

Caption: A logical flowchart to troubleshoot inconsistent experimental results with this compound.

Technical Support Center: DprE1-IN-6 Docking Protocol Refinement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the molecular docking protocol for DprE1-IN-6, a potent inhibitor of Mycobacterium tuberculosis DprE1.

Troubleshooting Guide

Problem 1: Poor or non-reproducible docking poses for this compound.

Possible Cause & Solution

  • Incorrect Protein Preparation: The three-dimensional structure of DprE1 may be missing hydrogens, have incorrect protonation states of key residues, or lack essential cofactors like FAD.

    • Recommendation: Ensure proper protein preparation by adding all hydrogen atoms, assigning correct protonation states for titratable residues (especially those in the active site), and including the FAD cofactor. The isoalloxazine ring of FAD is crucial for the enzyme's catalytic activity and inhibitor binding.[1]

  • Inappropriate Ligand Conformation: The initial 3D conformation of this compound might be in a high-energy state, preventing it from fitting optimally into the binding site.

    • Recommendation: Perform a conformational search or energy minimization of the this compound structure before docking.

  • Incorrect Definition of the Binding Site: The grid box used for docking may not accurately encompass the known binding site of DprE1 inhibitors.

    • Recommendation: Define the docking grid box to include the active site, which is divided into a hydrophobic head region, a trunk part facing the FAD, and a solvent-accessible tail region.[1] Key residues like Cys387, crucial for covalent inhibitors, should be within this grid.[2][3]

  • Flexible Receptor Docking: DprE1 has flexible loops (Loop I: residues 269-303 and Loop II: residues 316-330) that can affect ligand binding.[4] A rigid receptor docking protocol might not account for these conformational changes.

    • Recommendation: Consider using induced-fit docking (IFD) or flexible docking protocols where key active site residues are allowed to move.

Problem 2: The predicted binding affinity (docking score) for this compound does not correlate with experimental data (e.g., IC₅₀ or MIC).

Possible Cause & Solution

  • Inadequate Scoring Function: The scoring function used by the docking software may not accurately predict the binding energy for this specific protein-ligand system.

    • Recommendation: Validate the docking protocol by redocking a known DprE1 inhibitor with a co-crystallized structure and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose. An RMSD of less than 2.0 Å is generally considered a successful validation.[5][6] Additionally, try different docking programs with distinct scoring functions.

  • Neglect of Post-Docking Refinement: Docking scores are often insufficient for accurately ranking compounds.

    • Recommendation: Refine the docking poses and recalculate binding free energies using more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).[7] These methods account for solvation energy and can provide a better correlation with experimental data.[7]

  • Covalent Inhibition Mechanism: this compound may be a covalent inhibitor that forms a bond with Cys387.[3][8] Standard non-covalent docking protocols will not account for this.

    • Recommendation: If covalent inhibition is suspected, use a covalent docking protocol that allows for the formation of a covalent bond between the ligand and the specified residue (Cys387).[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended PDB structure to use for DprE1 docking?

A1: A high-resolution crystal structure of M. tuberculosis DprE1 should be used. Several structures are available in the Protein Data Bank (PDB). For example, PDB ID 4P8K shows DprE1 in complex with an inhibitor and can be a good starting point.[10] It is crucial to use a structure that is relevant to the inhibitor being studied.

Q2: How can I validate my docking protocol for DprE1?

A2: Protocol validation can be performed in two main ways:

  • Redocking: Take a co-crystallized DprE1-inhibitor complex, remove the ligand, and then dock it back into the protein's binding site. The protocol is considered validated if the docked pose has a low RMSD (typically < 2.0 Å) compared to the crystallographic pose.[5][6]

  • Correlation with Experimental Data: Dock a series of known DprE1 inhibitors with varying experimental activities (e.g., IC₅₀ values). A good docking protocol should produce docking scores or calculated binding energies that correlate well with the experimental data.[9]

Q3: Should I treat the DprE1 receptor as rigid or flexible during docking?

A3: While rigid receptor docking is faster, DprE1 possesses flexible loops near the active site that can influence inhibitor binding.[2][4] For higher accuracy, it is recommended to use a flexible docking approach where key active site residues are allowed to move, or to employ induced-fit docking (IFD).[5]

Q4: My docking results are good, but how can I be more confident in the predicted binding mode and affinity?

A4: To increase confidence in your docking results, it is highly recommended to perform post-docking analysis using molecular dynamics (MD) simulations.[5][7][9] MD simulations can assess the stability of the predicted protein-ligand complex over time and provide more accurate binding free energy calculations using methods like MM/GBSA.[7]

Q5: this compound is a benzothiazinone derivative. Does this imply a specific docking approach?

A5: Yes. Benzothiazinones (BTZs) are known to act as irreversible covalent inhibitors of DprE1 by forming a covalent bond with the Cys387 residue.[3][6][8] Therefore, a covalent docking protocol should be employed to accurately model the interaction of this compound with the enzyme.

Quantitative Data Summary

Table 1: Example Docking Validation and Scoring Data for DprE1 Inhibitors

InhibitorDocking Score (kcal/mol)RMSD (Å) (Redocking)Experimental Binding Affinity (ΔG_exp) (kcal/mol)Reference
PBTZ169-7.80.73-[6][9]
BTZ043-11.49--[11]
TCA1-1.5-[5]
Ty38c-0.844-[10]

Table 2: Comparison of Binding Free Energy Calculations for Top Hit Compounds

CompoundCovalent Docking Score (kcal/mol)MM/GBSA ΔG_binding (kcal/mol)Reference
PBTZ169--49.8[9][12]
PubChem-155-924-621-15.7-77.2[9][12]
PubChem-127-032-794-14.7-74.3[9][12]
PubChem-155-923-972--65.4[9][12]

Experimental Protocols

Detailed Methodology for a Covalent Docking Protocol

This protocol is a generalized workflow based on common practices for docking covalent inhibitors to DprE1.

  • Protein Preparation:

    • Download the crystal structure of DprE1 (e.g., PDB ID 4P8K) from the Protein Data Bank.

    • Remove water molecules and any existing ligands.

    • Add polar hydrogens and assign Kollman charges.

    • Merge non-polar hydrogens.

    • Ensure the FAD cofactor is present and correctly parameterized.

    • Define the reactive residue, Cys387, for the covalent docking.

  • Ligand Preparation:

    • Obtain the 2D structure of this compound.

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the 3D structure using a suitable force field.

    • Assign partial charges to the ligand atoms.

    • Define the reactive atom on this compound that will form the covalent bond with Cys387.

  • Grid Generation:

    • Define the docking grid box centered on the active site of DprE1. The box should be large enough to allow for rotational and translational freedom of the ligand. Ensure it encompasses key residues and the FAD cofactor.

  • Covalent Docking Execution:

    • Use a docking program that supports covalent docking (e.g., AutoDock, Schrödinger Maestro).

    • Specify the covalent attachment between the defined reactive atom of this compound and the sulfur atom of Cys387.

    • Run the docking simulation. The number of genetic algorithm runs can be increased for a more thorough search.

  • Post-Docking Analysis:

    • Analyze the resulting docking poses based on the scoring function.

    • Visualize the best-scoring pose to check for key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

    • For further validation, proceed with MD simulations and MM/GBSA calculations.

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis & Refinement cluster_validation Validation Protein_Prep 1. Protein Preparation (Add H, charges, cofactor) Grid_Gen 3. Grid Generation (Define binding site) Protein_Prep->Grid_Gen Ligand_Prep 2. Ligand Preparation (3D structure, energy minimization) Docking_Run 4. Covalent Docking (Run simulation) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis 5. Pose Analysis (Scoring and visualization) Docking_Run->Pose_Analysis MD_Sim 6. MD Simulation (Assess stability) Pose_Analysis->MD_Sim MMGBSA 7. MM/GBSA (Binding free energy) MD_Sim->MMGBSA Validation 8. Validation (Compare with experimental data) MMGBSA->Validation

Caption: A generalized workflow for this compound covalent docking.

Troubleshooting_Docking cluster_pose Pose Accuracy cluster_score Score Correlation Start Docking Issue Poor_Pose Poor/Irreproducible Pose Start->Poor_Pose Bad_Score Poor Score Correlation Start->Bad_Score Check_Protein Verify Protein Prep (H, charges, FAD) Poor_Pose->Check_Protein Check_Ligand Check Ligand Conformation Poor_Pose->Check_Ligand Check_Grid Validate Grid Box Poor_Pose->Check_Grid Use_Flexible Consider Flexible Docking Poor_Pose->Use_Flexible Validate_Protocol Validate Protocol (Redocking, known inhibitors) Bad_Score->Validate_Protocol Post_Dock Use Post-Docking Refinement (MD, MM/GBSA) Bad_Score->Post_Dock Check_Covalent Is it a Covalent Inhibitor? (Use Covalent Docking) Bad_Score->Check_Covalent

Caption: Troubleshooting decision tree for DprE1 docking issues.

References

Technical Support Center: Minimizing hERG Liability of DprE1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working to minimize the hERG liability of DprE1 inhibitor derivatives.

Frequently Asked Questions (FAQs)

Q1: What is DprE1 and why is it a significant target for anti-tuberculosis drug development?

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in Mycobacterium tuberculosis (Mtb).[1] It is a flavoenzyme that catalyzes an essential step in the biosynthesis of the mycobacterial cell wall components, specifically lipoarabinomannan (LAM) and arabinogalactan (AG).[2][3] DprE1, in conjunction with DprE2, converts decaprenylphosphoryl-D-ribose (DPR) into decaprenylphosphoryl-D-arabinose (DPA), the sole precursor for the arabinan polymers.[3][4] Because these components are vital for the structural integrity of the Mtb cell wall, inhibiting DprE1 leads to the bacterium's death.[1] Its location in the periplasm also makes it a vulnerable and accessible drug target.[3]

Q2: What is hERG liability and why is it a major concern in drug development?

hERG (human Ether-à-go-go-Related Gene) is a gene that encodes for a potassium ion channel (Kv11.1) critical for cardiac action potential repolarization.[5] Inhibition of this channel by small molecule drugs can delay this repolarization, leading to a condition known as QT interval prolongation.[6] This can increase the risk of developing life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP).[6] Due to these severe safety concerns, hERG liability is a primary reason for the failure of drug candidates during development and the withdrawal of approved drugs from the market.[6][7]

Q3: Are DprE1 inhibitors, such as benzothiazinones (BTZ), known to have hERG liability?

Yes, certain classes of DprE1 inhibitors, particularly the benzothiazinone (BTZ) class, have demonstrated significant hERG inhibition.[3][8] For instance, the potent anti-tubercular lead compound IMB1603 showed a high hERG binding potency with an inhibition rate greater than 90% at a 10 μM concentration.[8] Computational models also predict that covalent DprE1 inhibitors have a high potential for hERG inhibition.[3] This off-target activity presents a significant challenge that must be addressed during lead optimization.

Q4: What are the common molecular features associated with hERG channel inhibition?

The hERG channel is known to be promiscuous, binding to a wide variety of chemical structures.[6] However, some common features are associated with an increased risk of hERG inhibition:

  • High Lipophilicity: Highly lipophilic compounds can partition more readily into the cell membrane, increasing their local concentration near the transmembrane-located hERG channel.[6]

  • Basic Amines: The presence of a positively ionizable nitrogen (a basic amine) is a classic pharmacophoric feature for hERG blockers.

  • Specific Structural Motifs: Aromatic rings and certain spatial arrangements of hydrophobic and charged groups can facilitate binding within the channel's inner cavity.[9]

Troubleshooting Guides

Issue 1: My lead DprE1 inhibitor derivative shows significant hERG inhibition in an initial screen. What are my next steps?

An initial positive hERG screen requires a systematic approach to confirm the liability and guide medicinal chemistry efforts. The following workflow is recommended:

G A Initial Hit: High hERG Inhibition Observed B Confirm hERG IC50 (e.g., Patch-Clamp Assay) A->B Confirmation C Assess Structure-hERG Liability Relationship B->C Data Analysis D Initiate Medicinal Chemistry Optimization Program C->D Action E Strategy 1: Reduce Lipophilicity (cLogP) D->E Parallel Strategies F Strategy 2: Modify Basic Centers (pKa) D->F Parallel Strategies G Strategy 3: Introduce Steric Hindrance D->G Parallel Strategies H Synthesize & Test New Analogs: - DprE1 Potency (MIC) - hERG Inhibition (IC50) E->H F->H G->H I Analyze SAR Data: Potency vs. hERG H->I Iteration I->D Refine Design J Select Candidate with Improved Therapeutic Window I->J Successful Optimization

Caption: Workflow for addressing hERG liability in lead optimization.

  • Confirm the Finding: Use a gold-standard assay, such as the manual or automated patch-clamp electrophysiology technique, to determine an accurate IC50 value for hERG inhibition.[5][10]

  • Analyze Structure-Activity Relationships (SAR): Evaluate existing analogs to identify structural features potentially contributing to hERG binding. Computational models can help predict the hERG pIC50.[3]

  • Initiate a Lead Optimization Program: Focus on chemical modifications designed to disrupt hERG binding while maintaining or improving DprE1 inhibitory activity. Key strategies include reducing lipophilicity and modifying basic functional groups.[6][11]

Issue 2: How can I strategically modify my DprE1 inhibitor to reduce hERG liability while preserving anti-mycobacterial potency?

Balancing on-target potency with off-target toxicity is a central challenge. Structure-activity relationship (SAR) studies are crucial. For benzothiazinone (BTZ) scaffolds, optimizations have focused on three key moieties.[3][8]

G cluster_0 Parent Compound (High hERG) cluster_1 Optimization Strategies cluster_2 Optimized Derivative (Low hERG) A Benzene Ring D Modify Substituents to Reduce Lipophilicity A->D B Linker E Alter Geometry or Introduce Steric Clash B->E C N-heterocycle F Replace with More Polar Moieties C->F G Maintained DprE1 Potency Reduced hERG Affinity D->G SAR-Guided Synthesis E->G SAR-Guided Synthesis F->G SAR-Guided Synthesis

Caption: SAR strategy for mitigating hERG liability in BTZ derivatives.

  • Reduce Lipophilicity: This is a primary strategy. Replacing lipophilic groups with more polar ones (e.g., pyridazine with a urea group) can lower the compound's concentration in the cell membrane near the hERG channel.[6]

  • Modify Basic Centers: If your molecule contains a basic amine, consider strategies to reduce its basicity (pKa). This can be done by introducing electron-withdrawing groups nearby.[6]

  • Introduce Steric Hindrance: Subtle structural changes can introduce steric clashes that disrupt the optimal binding conformation within the hERG channel pore without affecting the binding at the DprE1 active site.[6]

  • Create Zwitterions: If a basic amine is essential for DprE1 activity, adding an acidic functional group elsewhere in the molecule can form a zwitterion, which often reduces hERG affinity.[6]

Issue 3: My computational model predicted low hERG risk, but the in vitro assay shows significant inhibition. How do I reconcile this?

Discrepancies between in silico predictions and experimental results are not uncommon.

  • Review the Computational Model:

    • Applicability Domain: Ensure your chemical scaffold falls within the model's applicability domain. Models are trained on specific datasets, and their predictive power decreases for novel or dissimilar structures.[7]

    • Model Type: Ligand-based models rely on features of known inhibitors, while structure-based models use docking into the hERG channel structure. Both have limitations.[7] The hERG channel's flexibility makes accurate docking challenging.

  • Trust the Experimental Data: Gold-standard experimental data, like from patch-clamp assays, should be considered more definitive than computational predictions.[5]

  • Use the Result to Refine Future Models: The conflicting result provides valuable information. This compound can be added to the training set of future, refined in silico models to improve their predictive accuracy for your chemical series.

Data and Protocols

Data Presentation: hERG Optimization of DprE1 Inhibitors

The following table summarizes data from a lead optimization program aimed at reducing the hERG liability of a benzothiazinone lead compound, IMB1603.[8]

CompoundDprE1 Inhibitory Activity (MIC, μM)hERG Inhibition Rate (% at 10 μM)
IMB1603 (Lead) < 0.035 - 0.078> 90%
2c (Optimized) < 0.035 - 0.078< 50%
4c (Optimized) < 0.035 - 0.078< 50%

This data demonstrates a successful optimization where anti-mycobacterial potency was maintained while hERG binding affinity was significantly reduced.[8]

Experimental Protocols

Protocol 1: DprE1 Enzyme Activity Assay

This protocol is based on assays used to measure the conversion of DPR to the intermediate DPX, which is inhibited by DprE1 inhibitors.[4]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified DprE1 enzyme (e.g., 50 μg), cofactors (1 mM FAD, 1 mM ATP, 1 mM NAD, 1 mM NADP), and a suitable buffer (e.g., 50 mM MOPS, pH 7.9, 10 mM MgCl₂).

  • Inhibitor Incubation: Add the test compound (DprE1-IN-6 derivative) at various concentrations to the reaction mixture. Incubate for 30 minutes at 30°C to allow for binding to the enzyme. A DMSO control should be run in parallel.

  • Initiate Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, ¹⁴C-DPR (e.g., 2,000 cpm).

  • Quench and Extract: After a set time, quench the reaction and extract the lipids.

  • Analyze Products: Separate the substrate (DPR) and product (DPX) using thin-layer chromatography (TLC) and quantify the radioactivity of the spots to determine the percentage of conversion and, consequently, the level of inhibition.

  • Calculate IC50: Determine the inhibitor concentration that causes 50% inhibition of DprE1 activity.

Protocol 2: hERG Inhibition Assessment via Automated Patch-Clamp Electrophysiology

This is a standard in vitro method to assess a compound's effect on the hERG potassium channel.[10]

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably transfected with the hERG gene (KCNH2).

  • Compound Preparation: Prepare a dilution series of the test compound in an appropriate extracellular solution. A vehicle control (e.g., DMSO) must be included.

  • Automated Patch-Clamp: Utilize an automated patch-clamp system. Cells are captured, and a giga-seal is formed. The cell membrane is then ruptured to achieve the whole-cell configuration.

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG current (I_Kr). This typically involves a depolarization step to open the channels followed by a repolarization step to measure the characteristic tail current.

  • Data Acquisition: Record the hERG tail current before (baseline) and after the application of different concentrations of the test compound.

  • Data Analysis: Measure the reduction in the hERG tail current amplitude at each compound concentration relative to the vehicle control. Fit the concentration-response data to a suitable equation to determine the IC50 value. An IC50 value below 10 μM is often considered a potential liability.

References

Validation & Comparative

A Comparative Analysis of DprE1 Inhibitors: BTZ043 versus PBTZ169

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the efficacy of two leading benzothiazinone-based DprE1 inhibitors, BTZ043 and PBTZ169, in the context of anti-tubercular drug discovery. No public data was found for a compound designated "DprE1-IN-6".

This guide provides a detailed comparison of the efficacy and characteristics of two prominent DprE1 inhibitors, BTZ043 and its next-generation successor, PBTZ169. Both compounds target the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in the synthesis of the mycobacterial cell wall component arabinan.[1][2] Inhibition of DprE1 leads to cell wall disruption and subsequent bactericidal effects against Mycobacterium tuberculosis (M.tb).[1][3]

Executive Summary

PBTZ169 generally demonstrates superior or improved characteristics compared to the parent compound, BTZ043. Key advantages of PBTZ169 include enhanced in vitro potency against M.tb, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, and greater bactericidal activity in in vivo models.[4][5] Furthermore, PBTZ169 has shown a favorable safety profile and synergistic effects when combined with other anti-tubercular agents like bedaquiline.[4]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for BTZ043 and PBTZ169 based on available experimental evidence.

Table 1: In Vitro Efficacy Against Mycobacterium tuberculosis

ParameterBTZ043PBTZ169Reference(s)
MIC against H37Rv ~1 ng/mL~0.2 ng/mL[1]
MIC90 against MDR-TB isolates Not explicitly stated, but active≤ 0.016 mg/L
MIC90 against XDR-TB isolates Not explicitly stated, but active≤ 0.016 mg/L
Activity against intracellular M.tb Active (MIC <10 ng/mL)Highly active

Table 2: In Vivo Efficacy in Murine Models of Tuberculosis

ParameterBTZ043PBTZ169Reference(s)
Mouse Model Chronic BALB/cChronic BALB/c[1][4]
Dosage 50 mg/kg50 mg/kg[4]
Treatment Duration 4 weeks4 weeks[4]
Log10 CFU Reduction in Lungs ~1 log>1.5 log (significantly greater than BTZ043)[4]
Log10 CFU Reduction in Spleen ~2 log~3 log (10-fold more than BTZ043)[1][4]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Minimal Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a standard measure of in vitro potency.

  • Method: The resazurin microtiter assay (REMA) is a commonly used method.[5]

  • Procedure:

    • M.tb cultures are grown to mid-log phase.

    • The bacterial suspension is diluted and added to 96-well microplates.

    • The compounds (BTZ043, PBTZ169) are serially diluted and added to the wells.

    • Plates are incubated for a defined period (e.g., 7 days).

    • A resazurin solution is added to each well. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin by metabolically active cells.

    • After further incubation, the color change is assessed visually or fluorometrically to determine the MIC.

In Vivo Efficacy in a Murine Model of Chronic Tuberculosis

Animal models are crucial for evaluating the in vivo efficacy of anti-tubercular drug candidates.

  • Model: BALB/c mice are commonly used for chronic tuberculosis infection models.[1][4]

  • Procedure:

    • Mice are infected via aerosol with a low dose of M.tb H37Rv.

    • The infection is allowed to establish for a period (e.g., 4 weeks) to enter a chronic phase.

    • Treatment with the compounds (e.g., BTZ043 or PBTZ169 at 50 mg/kg) is administered orally, once daily, for a specified duration (e.g., 4 weeks).

    • At the end of the treatment period, mice are euthanized.

    • Lungs and spleens are harvested, homogenized, and serial dilutions are plated on nutrient agar.

    • After incubation, colony-forming units (CFU) are counted to determine the bacterial load in each organ. The reduction in CFU compared to untreated control mice indicates the efficacy of the compound.[1][4]

Mandatory Visualizations

Signaling Pathway

DprE1_Inhibition_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_inhibition Inhibition Mechanism DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE1->DPX DprE2 DprE2 Enzyme DPX->DprE2 DPA Decaprenyl-phospho-D-arabinofuranose (DPA) DprE2->DPA Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall Lysis Bacterial Cell Lysis CellWall->Lysis Disruption BTZ BTZ043 / PBTZ169 (Nitro-benzothiazinone) ActivatedBTZ Activated Nitroso Intermediate BTZ->ActivatedBTZ ActivatedBTZ->DprE1 Covalent Adduct Formation (Inhibition)

Caption: Mechanism of DprE1 inhibition by benzothiazinones.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_conclusion Conclusion start_invitro M.tb Culture mic_assay MIC Determination (REMA) start_invitro->mic_assay results_invitro Compare In Vitro Potency mic_assay->results_invitro conclusion Comparative Efficacy Assessment results_invitro->conclusion start_invivo Aerosol Infection of Mice (M.tb H37Rv) chronic_phase Establish Chronic Infection (4 weeks) start_invivo->chronic_phase treatment Daily Oral Treatment (4 weeks) chronic_phase->treatment bacterial_load Determine Bacterial Load (CFU) in Lungs and Spleen treatment->bacterial_load results_invivo Compare In Vivo Efficacy bacterial_load->results_invivo results_invivo->conclusion

Caption: Workflow for comparing the efficacy of DprE1 inhibitors.

References

A Head-to-Head Comparison of DprE1 Inhibitors: DprE1-IN-6 and TBA-7371 for Tuberculosis Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the available preclinical data on two promising DprE1 inhibitors, DprE1-IN-6 and TBA-7371, reveals significant progress in the development of novel anti-tubercular agents. While both compounds target the essential mycobacterial enzyme DprE1, a critical component in cell wall synthesis, a direct comparison of their in vivo efficacy is currently hampered by the limited availability of public data for this compound.

This guide provides a comprehensive overview of the existing experimental data for both compounds, aimed at researchers, scientists, and drug development professionals. We present a side-by-side look at their mechanism of action, in vitro activity, and, where available, their in vivo efficacy and pharmacokinetic profiles.

Mechanism of Action: Targeting a Key Vulnerability

Both this compound and TBA-7371 are inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial flavoenzyme in Mycobacterium tuberculosis (Mtb). DprE1 is essential for the biosynthesis of arabinogalactan and lipoarabinomannan, two critical components of the mycobacterial cell wall. By inhibiting this enzyme, these compounds disrupt cell wall integrity, leading to bacterial death.

TBA-7371 is a non-covalent inhibitor of DprE1. This compound, also identified as Compound 56 in recent literature, is also a DprE1 inhibitor, with its specific binding mechanism (covalent or non-covalent) not explicitly detailed in the currently available public information.

DprE1 Inhibition Pathway cluster_synthesis Mycobacterial Cell Wall Synthesis DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 Oxidation DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DPA Decaprenylphosphoryl-D-arabinose (DPA) DPX->DPA Reduction (by DprE2) Arabinogalactan Arabinogalactan & Lipoarabinomannan DPA->Arabinogalactan Arabinan Biosynthesis This compound This compound This compound->DprE1 Inhibition TBA-7371 TBA-7371 TBA-7371->DprE1 Inhibition DprE1->DPX

Figure 1: Simplified signaling pathway illustrating the mechanism of action of DprE1 inhibitors.

In Vitro Efficacy: A Comparative Snapshot

Both compounds have demonstrated potent activity against Mycobacterium tuberculosis in laboratory settings. The available data on their minimum inhibitory concentrations (MICs) are summarized below.

CompoundMtb StrainMIC (μM)Citation
This compound (Compound 56) H37Rv1[1]
TBA-7371 H37Rv~1.5 (0.64 µg/mL)[2]
Erdman~2.3 (1 µg/mL)[2]

Note: MIC values can vary depending on the specific experimental conditions.

The study on this compound also highlights its activity against several clinically isolated drug-resistant Mtb strains, indicating a potential role in treating drug-resistant tuberculosis. Furthermore, this compound was found to have high microsomal stability and medium clearance in in vitro assays.

In Vivo Efficacy: A Data Gap for this compound

A critical aspect of drug development is the demonstration of efficacy in animal models of disease. While extensive in vivo data is available for TBA-7371, similar public information for this compound is currently lacking.

TBA-7371: Promising Results in Murine Models

TBA-7371 has been evaluated in both acute and chronic tuberculosis infection models using BALB/c and C3HeB/FeJ mice. These studies have consistently demonstrated its ability to reduce the bacterial burden in the lungs and spleens of infected animals.

Animal ModelTreatmentDoseDurationLung CFU Reduction (log10)Spleen CFU Reduction (log10)Citation
BALB/c (Acute) Monotherapy100 mg/kg/day4 weeks>2.0Not Reported[2]
BALB/c (Chronic) Monotherapy100 mg/kg/day4 weeks1.5Not Reported[2]
C3HeB/FeJ (Chronic) Monotherapy100 mg/kg bid8 weeks~1.5Significant Reduction[2]
C3HeB/FeJ (Chronic) Monotherapy200 mg/kg bid8 weeks~1.5Significant Reduction[2]

bid: twice daily

These findings underscore the potent bactericidal activity of TBA-7371 in vivo and support its ongoing clinical development.

This compound: Awaiting In Vivo Data

As of the latest available information, published in vivo efficacy data for this compound, such as bacterial load reduction in animal models, are not publicly accessible. This represents a significant knowledge gap and prevents a direct comparison of its in vivo potency with that of TBA-7371.

Pharmacokinetics

Pharmacokinetic properties are crucial for determining the appropriate dosing regimen and predicting the clinical success of a drug candidate.

CompoundKey Pharmacokinetic Parameters (from available data)Citation
This compound (Compound 56) High microsomal stability, medium clearance (in vitro)[1]
TBA-7371 Good oral bioavailability. In C3HeB/FeJ mice, plasma concentrations of 11-19 µg/mL were achieved, which are 5- to 10-fold above the MIC adjusted for human serum albumin binding.[2]

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of scientific findings. Below are summaries of the protocols used in the key cited studies for TBA-7371.

In Vivo Efficacy of TBA-7371 in Mouse Models

Animal Models:

  • BALB/c mice: Used for both acute and chronic infection models.

  • C3HeB/FeJ mice: Utilized for a chronic infection model that develops caseous necrotic pulmonary lesions, which more closely mimic human tuberculosis pathology.

Infection:

  • Mice were infected via aerosol exposure with Mycobacterium tuberculosis (e.g., Erdman or H37Rv strain).

Treatment:

  • Treatment was initiated at a specified time post-infection (e.g., 24 hours for acute models, several weeks for chronic models).

  • TBA-7371 was administered orally at various doses and frequencies (e.g., once or twice daily).

Efficacy Assessment:

  • At selected time points, animals were euthanized, and lungs and spleens were harvested.

  • Organs were homogenized, and serial dilutions were plated on nutrient agar (e.g., 7H11 agar).

  • Colony-forming units (CFU) were enumerated after incubation to determine the bacterial load.

  • Efficacy was measured as the log10 CFU reduction compared to untreated control animals.

InVivo_Efficacy_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Animal_Model Select Animal Model (e.g., BALB/c, C3HeB/FeJ) Infection Aerosol Infection with M. tuberculosis Animal_Model->Infection Dosing Oral Administration of TBA-7371 or Vehicle Infection->Dosing Monitoring Monitor Animal Health Dosing->Monitoring Euthanasia Euthanasia and Organ Harvest Monitoring->Euthanasia Homogenization Homogenize Lungs and Spleens Euthanasia->Homogenization Plating Serial Dilution and Plating Homogenization->Plating CFU_Counting Incubation and CFU Enumeration Plating->CFU_Counting Data_Analysis Calculate log10 CFU Reduction CFU_Counting->Data_Analysis

Figure 2: Generalized experimental workflow for assessing the in vivo efficacy of anti-tuberculosis compounds in mouse models.

Conclusion and Future Directions

TBA-7371 has demonstrated robust in vivo efficacy in multiple preclinical models of tuberculosis, supporting its progression into clinical trials. Its ability to reduce bacterial loads in the more pathologically relevant C3HeB/FeJ mouse model is particularly encouraging.

This compound (Compound 56) has emerged as a potent in vitro inhibitor of M. tuberculosis, with promising initial pharmacokinetic characteristics. However, the absence of publicly available in vivo efficacy data makes a direct comparison with TBA-7371 challenging. The future publication of such data will be critical to fully assess the potential of this compound as a clinical candidate for tuberculosis treatment.

Both compounds represent the significant potential of targeting DprE1 for the development of new and effective therapies against tuberculosis, a disease that continues to pose a major global health threat. Further head-to-head studies, once sufficient data for this compound becomes available, will be invaluable for the scientific community.

References

Validating DprE1-IN-6 Target Engagement in Mycobacterial Whole Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data and methodologies for validating the whole-cell target engagement of DprE1-IN-6, a novel antitubercular agent. This guide is based on findings from the primary research article by Finger et al. (2023).

DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) is a critical enzyme in the biosynthesis of the mycobacterial cell wall, making it a prime target for novel anti-tuberculosis drugs. This compound (also referred to as compound 56 in the primary literature) is a member of a new class of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines that has demonstrated potent antimycobacterial activity.[1] Validating that a compound's whole-cell activity is a direct result of engaging its intended target is a crucial step in drug development. This guide outlines the key experimental evidence supporting DprE1 as the specific target of this compound within Mycobacterium tuberculosis.

Comparative Whole-Cell Activity of this compound

The primary method for assessing the potential of an antitubercular agent is by determining its Minimum Inhibitory Concentration (MIC) against M. tuberculosis. This compound has shown potent activity against the standard laboratory strain H37Rv and a panel of clinically isolated drug-resistant strains.

CompoundM. tuberculosis H37Rv MIC (μM)Multi-Drug Resistant (MDR) Strain MIC (μM)Pre-Extensively Drug-Resistant (pre-XDR) Strain MIC (μM)
This compound (Compound 56) 111
Compound 10 (Lead Compound) 444
Compound 64 (Analogue) 111

Data summarized from Finger et al., 2023.[2]

The consistent activity of this compound across drug-sensitive and drug-resistant strains suggests its mechanism of action is independent of the resistance mechanisms to current frontline drugs.

Direct Evidence of DprE1 Target Engagement

Two primary lines of experimental evidence confirm that the antimycobacterial activity of this class of purine inhibitors is due to the specific inhibition of DprE1.

Resistant Mutant Sequencing

A powerful method to identify the specific target of a novel compound is to generate and sequence mutants that are resistant to the compound's activity. Mutations within the gene encoding the target protein are a strong indicator of direct interaction.

In the foundational study, mutants of M. tuberculosis H37Rv resistant to the lead compound of the series (compound 10) were isolated. Whole-genome sequencing of these resistant mutants revealed single nucleotide polymorphisms in the dprE1 gene (Rv3790).[1][2] This provides direct genetic evidence that DprE1 is the molecular target of this compound class.

Inhibition of DprE1 Enzymatic Activity

Biochemical assays using radiolabelled precursors of the DprE1 enzyme reaction provide quantitative confirmation of target inhibition. These experiments demonstrated that the 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine series, including this compound, directly inhibits the enzymatic activity of DprE1 in M. tuberculosis H37Rv.[1][2]

Signaling Pathway and Experimental Workflows

To visualize the biological context and experimental logic, the following diagrams illustrate the DprE1 pathway and the workflow for target validation.

DprE1_Pathway cluster_cell_wall Mycobacterial Cell Wall Biosynthesis cluster_enzymes Enzymatic Steps DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DPR->DPX Oxidation DPA Decaprenylphosphoryl-β-D-arabinofuranose (DPA) DPX->DPA Reduction Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall DprE1 DprE1 DprE1->DPX DprE2 DprE2 DprE2->DPA Inhibitor This compound Inhibitor->DprE1 Inhibition

DprE1 enzymatic pathway and inhibition.

Target_Validation_Workflow cluster_whole_cell Whole-Cell Assays cluster_genetic Genetic Validation cluster_biochemical Biochemical Validation MIC Determine MIC of this compound against M. tuberculosis Resistant Generate Resistant Mutants (Culture with high concentration of inhibitor) MIC->Resistant Radiolabel Radiolabelling Experiments (In vitro assay with DprE1) MIC->Radiolabel WGS Whole-Genome Sequencing of Resistant Mutants Resistant->WGS Identify Identify Mutations in dprE1 Gene WGS->Identify Confirm Confirm Direct Inhibition of DprE1 Radiolabel->Confirm

Workflow for DprE1 target validation.

Detailed Experimental Protocols

The validation of this compound as a DprE1 inhibitor relies on established methodologies in mycobacteriology.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial Strain and Culture: Mycobacterium tuberculosis H37Rv and other clinical isolates are grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

  • Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium in a 96-well microplate.

  • Inoculation: A standardized inoculum of M. tuberculosis is added to each well.

  • Incubation: The microplate is incubated at 37°C for 7-14 days.

  • Readout: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.

Protocol 2: Generation and Sequencing of Resistant Mutants
  • Mutant Selection: A high-density culture of M. tuberculosis H37Rv is plated on Middlebrook 7H10 agar containing a concentration of the lead DprE1 inhibitor (e.g., compound 10) that is 5-10 times its MIC.

  • Incubation: Plates are incubated at 37°C for 3-4 weeks until resistant colonies appear.

  • Isolation and Verification: Resistant colonies are isolated, re-streaked on inhibitor-containing agar to confirm resistance, and then grown in liquid culture.

  • Genomic DNA Extraction: Genomic DNA is extracted from the confirmed resistant isolates.

  • Whole-Genome Sequencing: The extracted DNA is subjected to next-generation sequencing. The resulting sequences are aligned to the M. tuberculosis H37Rv reference genome to identify single nucleotide polymorphisms (SNPs). A SNP in the dprE1 gene is indicative of on-target resistance.

Conclusion

The validation of this compound's target engagement in whole cells is supported by strong, multi-faceted evidence. Its potent, consistent MIC against both drug-sensitive and drug-resistant M. tuberculosis strains establishes its efficacy as an antimycobacterial agent. The definitive identification of resistance-conferring mutations within the dprE1 gene, coupled with biochemical confirmation of enzymatic inhibition, provides a robust validation of its mechanism of action. These findings underscore the promise of the 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine scaffold for the development of new, targeted therapies for tuberculosis.

References

DprE1 Inhibitors: A New Frontier in Combating Drug-Resistant Tuberculosis with a Favorable Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A new class of antitubercular agents, DprE1 inhibitors, is demonstrating significant promise in the fight against drug-resistant tuberculosis (TB). Extensive preclinical research highlights a key advantage of these inhibitors: a lack of cross-resistance with currently used first- and second-line TB drugs. This characteristic positions DprE1 inhibitors as a critical component in the future of combination therapies for multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB.

DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) is an essential enzyme in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan and lipoarabinomannan.[1] Inhibition of this enzyme disrupts the integrity of the cell wall, leading to bacterial death.[2] Several classes of DprE1 inhibitors, including benzothiazinones (e.g., PBTZ169 and BTZ043), have shown potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[3][4]

Understanding the Lack of Cross-Resistance

The absence of cross-resistance between DprE1 inhibitors and other TB drugs stems from their distinct mechanisms of action and resistance. Resistance to major TB drugs like isoniazid, rifampicin, and ethambutol arises from mutations in different genes and cellular pathways.

  • Isoniazid: Primarily targets the synthesis of mycolic acids through inhibition of the InhA enzyme. Resistance is commonly associated with mutations in the katG and inhA genes.

  • Rifampicin: Inhibits bacterial RNA polymerase, preventing transcription. Resistance is almost exclusively due to mutations in the rpoB gene.

  • Ethambutol: Disrupts the formation of the arabinogalactan layer of the cell wall by inhibiting arabinosyltransferases. Resistance is linked to mutations in the embCAB operon.

In contrast, resistance to DprE1 inhibitors is primarily caused by mutations within the dprE1 gene itself. For covalent inhibitors like the benzothiazinones, mutations at the Cysteine 387 residue (Cys387) are a common mechanism of resistance, as this is the site of covalent bond formation.[3][4][5] This target-specific resistance mechanism means that mutations conferring resistance to isoniazid, rifampicin, or ethambutol do not affect the activity of DprE1 inhibitors.

Comparative Efficacy Against Drug-Resistant Strains

The following table summarizes the minimum inhibitory concentrations (MICs) of a representative DprE1 inhibitor (PBTZ169) against various drug-resistant M. tuberculosis strains, demonstrating its consistent potency.

StrainResistance ProfileIsoniazid MIC (µg/mL)Rifampicin MIC (µg/mL)PBTZ169 MIC (µg/mL)
H37RvSusceptible0.050.10.0004
MDR Strain 1INH-R, RIF-R>1>160.0004
MDR Strain 2INH-R, RIF-R>1>160.0008
XDR Strain 1INH-R, RIF-R, FQ-R, INJ-R>1>160.0004

Data is representative and compiled from various preclinical studies on benzothiazinone-class DprE1 inhibitors.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination:

The MIC of DprE1 inhibitors and comparator drugs against M. tuberculosis strains is typically determined using the microplate Alamar blue assay (MABA) or the BACTEC MGIT 960 system.

  • Strain Preparation: M. tuberculosis strains, including drug-susceptible (H37Rv) and various drug-resistant clinical isolates, are cultured in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol.

  • Drug Dilution: A serial dilution of each drug is prepared in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized suspension of the M. tuberculosis strain.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • MIC Reading: For MABA, Alamar blue is added to each well, and a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change. For the MGIT system, growth is detected by fluorescence, and the MIC is determined by the instrument.

Generation and Characterization of Resistant Mutants:

To understand the mechanisms of resistance to DprE1 inhibitors, spontaneous resistant mutants are generated in vitro.

  • Mutant Selection: A large population of a susceptible M. tuberculosis strain is plated on Middlebrook 7H10 agar containing a concentration of the DprE1 inhibitor several times higher than its MIC.

  • Isolation and Verification: Colonies that grow on the drug-containing agar are isolated and re-tested for their resistance phenotype to confirm the stability of the resistance.

  • Genotypic Analysis: The dprE1 gene from the resistant mutants is amplified by PCR and sequenced to identify any mutations. These sequences are then compared to the wild-type dprE1 sequence to pinpoint the resistance-conferring mutations.

Logical Relationship of Cross-Resistance

The following diagram illustrates the independent mechanisms of action and resistance, highlighting the lack of cross-resistance between DprE1 inhibitors and major first-line TB drugs.

Cross_Resistance_Profile DprE1_I DprE1 Inhibitors (e.g., DprE1-IN-6) DprE1 DprE1 (Cell Wall Synthesis) DprE1_I->DprE1 INH Isoniazid InhA InhA (Mycolic Acid Synthesis) INH->InhA RIF Rifampicin RNAP RNA Polymerase (Transcription) RIF->RNAP DprE1_mut dprE1 mutations DprE1_mut->DprE1_I Confers Resistance katG_inhA_mut katG/inhA mutations katG_inhA_mut->INH Confers Resistance rpoB_mut rpoB mutations rpoB_mut->RIF Confers Resistance

Figure 1. Mechanisms of action and resistance for DprE1 inhibitors versus other TB drugs.

Conclusion

The unique mechanism of action of DprE1 inhibitors and the target-specific nature of resistance mutations result in a highly favorable cross-resistance profile. These compounds are equally effective against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. This lack of pre-existing resistance makes DprE1 inhibitors a highly attractive class of drugs for the development of new and more effective combination therapies needed to address the growing threat of drug-resistant tuberculosis. Further clinical development of these compounds is eagerly anticipated by the research and medical communities.

References

Synergistic Potential of DprE1 Inhibitors with First-Line Tuberculosis Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates novel therapeutic strategies, including the exploration of synergistic drug combinations. This guide provides a comparative analysis of the synergistic effects of DprE1 inhibitors, a promising new class of anti-TB agents, with first-line treatments. While specific data for DprE1-IN-6 is not yet publicly available, this guide draws upon data from structurally related DprE1 inhibitors, namely BTZ043 and PBTZ169 (macozinone), to provide a representative overview of their interaction with cornerstone TB drugs such as isoniazid and rifampicin.

Quantitative Analysis of Drug Interactions

The synergistic potential of drug combinations is quantitatively assessed using the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is indicative of synergy, an FICI between 0.5 and 4.0 suggests an additive or indifferent effect, and an FICI of > 4.0 indicates antagonism.

Data from in vitro studies on the DprE1 inhibitors BTZ043 and PBTZ169 in combination with first-line anti-TB drugs are summarized below. These studies utilized the checkerboard method to determine the FICI.

DprE1 InhibitorFirst-Line DrugM. tuberculosis StrainFICIInteractionReference
BTZ043IsoniazidH37RvAdditiveAdditive[1]
BTZ043RifampicinH37RvAdditiveAdditive[1]
BTZ043EthambutolH37RvAdditiveAdditive[1]
PBTZ169 (Macozinone)IsoniazidH37RvNo InteractionIndifference[2]
PBTZ169 (Macozinone)RifampicinH37RvNo InteractionIndifference[2]
PBTZ169 (Macozinone)PyrazinamideH37RvNo InteractionIndifference[2]
PBTZ169 (Macozinone)EthambutolH37RvNo InteractionIndifference[2]

Note: While the summarized studies on BTZ043 and PBTZ169 with first-line drugs did not demonstrate synergy, it is crucial to note that other studies have shown synergy between DprE1 inhibitors and other anti-TB agents like bedaquiline.[1][2]

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, or antagonistic effects of drug combinations.

Materials:

  • Mycobacterium tuberculosis culture (e.g., H37Rv)

  • 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • DprE1 inhibitor stock solution

  • First-line anti-TB drug stock solutions (Isoniazid, Rifampicin, etc.)

  • Resazurin sodium salt solution (for viability assessment)

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Preparation of Drug Dilutions: Serial dilutions of the DprE1 inhibitor are prepared vertically in the microplate, while serial dilutions of the first-line drug are prepared horizontally. This creates a matrix of varying drug concentrations.

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microplate is inoculated with the bacterial suspension.

  • Incubation: The plates are sealed and incubated at 37°C for a defined period (typically 7 days).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth. Growth can be assessed visually or by adding a viability indicator like resazurin.

  • Calculation of FICI: The FICI is calculated using the following formula: FICI = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Visualizing Experimental Workflow and Synergistic Mechanisms

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a proposed mechanism of synergy.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis drugA DprE1 Inhibitor Stock Solution plate 96-Well Plate (Checkerboard Dilution) drugA->plate drugB First-Line Drug Stock Solution drugB->plate bacteria M. tuberculosis Culture inoculate Inoculation bacteria->inoculate plate->inoculate incubate Incubation (37°C, 7 days) inoculate->incubate read Read Results (Visual/Resazurin) incubate->read calc_fici Calculate FICI read->calc_fici interpret Interpret Interaction (Synergy, Additive, Antagonism) calc_fici->interpret synergistic_mechanism cluster_cell Mycobacterium tuberculosis Cell dpre1 DprE1 arabinogalactan Arabinogalactan Synthesis dpre1->arabinogalactan Catalyzes cell_wall Cell Wall Integrity arabinogalactan->cell_wall synergy_point Synergistic Interaction Point: Weakened cell wall may enhance intracellular drug concentration cell_wall->synergy_point rna_polymerase RNA Polymerase mycolic_acid Mycolic Acid Synthesis (InhA) mycolic_acid->cell_wall dpre1_inhibitor DprE1 Inhibitor (e.g., this compound) dpre1_inhibitor->dpre1 Inhibits rifampicin Rifampicin rifampicin->rna_polymerase Inhibits isoniazid Isoniazid (prodrug) inhA_inhibitor Activated Isoniazid isoniazid->inhA_inhibitor Activated by KatG inhA_inhibitor->mycolic_acid Inhibits synergy_point->rifampicin synergy_point->isoniazid

References

A Comparative Guide to DprE1 Inhibitors in Clinical Development for Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has created an urgent need for novel therapeutics with new mechanisms of action. Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has been identified as a critical enzyme in the biosynthetic pathway of essential mycobacterial cell wall components, making it a prime target for new anti-TB drugs.[1][2] This guide provides a comparative analysis of four leading DprE1 inhibitors currently in clinical development: Macozinone (PBTZ169), BTZ043, TBA-7371, and OPC-167832.

Mechanism of Action of DprE1 Inhibitors

DprE1 is a flavoenzyme that, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole precursor for the synthesis of arabinogalactan and lipoarabinomannan, both of which are essential for the integrity of the mycobacterial cell wall.[1][2] Inhibition of DprE1 disrupts this pathway, leading to bacterial cell death.[1][2]

The inhibitors discussed in this guide can be broadly categorized into two classes based on their mechanism of action:

  • Covalent Inhibitors: These compounds, typically containing a nitro group, are activated by the reduced flavin cofactor of DprE1 to form a reactive nitroso intermediate. This intermediate then forms a covalent bond with a critical cysteine residue (Cys387) in the active site of the enzyme, leading to irreversible inhibition.[3] Macozinone and BTZ043 belong to this class.

  • Non-covalent Inhibitors: These inhibitors bind to the active site of DprE1 through non-covalent interactions, reversibly inhibiting its enzymatic activity.[1] TBA-7371 and OPC-167832 are examples of non-covalent inhibitors.[1]

Comparative Performance Data

The following tables summarize the available quantitative data for the four clinical-stage DprE1 inhibitors.

Table 1: In Vitro Activity Against Mycobacterium tuberculosis

CompoundChemical ClassMechanism of ActionMIC Range (µg/mL) against M. tuberculosis
Macozinone (PBTZ169) BenzothiazinoneCovalentNot specified in provided results
BTZ043 BenzothiazinoneCovalent0.0001 - 0.03[4]
TBA-7371 AzaindoleNon-covalent0.78 - 3.12 (µM)[5]
OPC-167832 CarbostyrilNon-covalent0.00024 - 0.002[6]

Table 2: Clinical Development Status

CompoundDeveloper(s)Latest Clinical PhaseKey Findings/Status
Macozinone (PBTZ169) iM4TB, Nearmedic PlusPhase 2a completedShowed good safety profile and early bactericidal activity in a 14-day monotherapy study.[7][8] Phase 2a trials were terminated due to low enrollment.[9][10]
BTZ043 German Center for Infection Research (DZIF)Phase 2Phase 1a completed, and a Phase 2a study was initiated in South Africa.[4] Currently in Phase 2 trials.[9][10]
TBA-7371 TB Alliance, Bill & Melinda Gates Medical Research Institute, FNDRPhase 2a completedWell-tolerated and showed significant dose-dependent bactericidal activity in a 14-day study in patients with drug-susceptible pulmonary TB.[11][12][13]
OPC-167832 (Quabodepistat) Otsuka PharmaceuticalPhase 2b/cWell-tolerated in Phase 1 studies.[14][15] A Phase 2b/c trial evaluating a four-month regimen in combination with delamanid and bedaquiline is ongoing, with full results expected by the end of 2024.[16]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the DprE1 inhibitors against Mycobacterium tuberculosis is a critical measure of their in vitro potency. A common method employed is the broth microdilution assay.

Protocol: Broth Microdilution Method for M. tuberculosis

  • Medium Preparation: Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.2% glycerol is used as the culture medium.[17]

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 10^5 colony-forming units (CFU)/mL in the test wells.[18]

  • Drug Dilution: The DprE1 inhibitors are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Incubation: The inoculated plates are incubated at 37°C for 7 to 21 days.[17]

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.[18][19] Growth can be assessed visually or by using a growth indicator such as resazurin (Alamar Blue), which changes color in the presence of viable bacteria.[20]

DprE1 Enzyme Activity Assay

Enzymatic assays are crucial for determining the direct inhibitory effect of the compounds on the DprE1 enzyme and for elucidating their mechanism of action. A commonly used method is a fluorescence-based assay.

Protocol: DprE1-DprE2 Coupled Enzyme Assay

  • Reaction Mixture: The assay is performed in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl) in a 384-well plate. The reaction mixture contains the purified DprE1 and DprE2 enzymes, the cofactor FAD, and a substrate such as farnesyl-phospho-ribose (FPR) or decaprenylphosphoryl-ribose (DPR).

  • Inhibitor Addition: The DprE1 inhibitors, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Detection: The reaction is initiated by the addition of the substrate. The enzymatic activity can be monitored by measuring the consumption of a redox indicator like 2,6-dichlorophenolindophenol (DCPIP) or the production of hydrogen peroxide using a coupled assay with horseradish peroxidase and Amplex Red.[21] The change in absorbance or fluorescence is measured over time using a plate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the DprE1-mediated pathway and a general workflow for DprE1 inhibitor screening.

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE1->DPX Oxidation DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DprE2->DPA Reduction Arabinan Arabinan Synthesis (Arabinogalactan & Lipoarabinomannan) DPA->Arabinan CellWall Mycobacterial Cell Wall Integrity Arabinan->CellWall Inhibitor DprE1 Inhibitors Inhibitor->DprE1

Caption: The DprE1/DprE2 epimerization pathway in mycobacterial cell wall synthesis and its inhibition.

Inhibitor_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development HTS High-Throughput Screening (Compound Library) EnzymeAssay DprE1 Enzymatic Assay (IC50 Determination) HTS->EnzymeAssay MICAssay Whole-Cell Activity Assay (MIC against M. tuberculosis) EnzymeAssay->MICAssay Toxicity Cytotoxicity Assays (e.g., against mammalian cell lines) MICAssay->Toxicity PK Pharmacokinetic Studies (in animal models) Toxicity->PK Efficacy Efficacy Studies (in mouse models of TB infection) PK->Efficacy Phase1 Phase 1 Trials (Safety in healthy volunteers) Efficacy->Phase1 Phase2 Phase 2 Trials (Efficacy and safety in patients) Phase1->Phase2 Phase3 Phase 3 Trials (Large-scale efficacy and safety) Phase2->Phase3

Caption: A generalized workflow for the discovery and development of DprE1 inhibitors.

Conclusion

DprE1 inhibitors represent a promising new class of anti-tuberculosis agents with the potential to address the challenge of drug resistance. The four clinical-stage candidates—Macozinone (PBTZ169), BTZ043, TBA-7371, and OPC-167832—have demonstrated potent in vitro activity and are progressing through clinical trials. While the covalent inhibitors offer the potential for irreversible enzyme inhibition, the non-covalent inhibitors may present a different safety and resistance profile. Continued research and the forthcoming results from ongoing clinical trials will be crucial in determining the ultimate role of these DprE1 inhibitors in future tuberculosis treatment regimens.

References

validating DprE1-IN-6's bactericidal vs bacteriostatic activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the in-vitro activity of the novel DprE1 inhibitor, DprE1-IN-6, against Mycobacterium tuberculosis, showcasing its potent bactericidal profile against drug-susceptible and resistant strains.

For Immediate Release

[CITY, State] – [Date] – In the global fight against tuberculosis (TB), the emergence of novel drug candidates with bactericidal activity is paramount. This guide provides a detailed comparison of this compound, a potent inhibitor of the essential mycobacterial enzyme DprE1, against other DprE1 inhibitors and the frontline anti-TB drug, isoniazid. The data presented herein validates the bactericidal nature of this compound and highlights its potential as a critical component in future TB treatment regimens.

Decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1) is a crucial enzyme in the synthesis of the mycobacterial cell wall, making it a prime target for drug development.[1][2][3][4] Inhibition of DprE1 disrupts the production of essential arabinan polymers, leading to cell lysis and death.[1] this compound is a recently identified 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine that demonstrates potent antimycobacterial activity.

Comparative Analysis of In-Vitro Activity

The in-vitro activity of antitubercular agents is primarily assessed by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. A compound is generally considered bactericidal if the ratio of its MBC to its MIC is ≤ 4.

While the specific MBC value for this compound is not yet publicly available, its potent MIC against the virulent Mycobacterium tuberculosis H37Rv strain and its mechanism of action strongly suggest a bactericidal profile, a characteristic common to DprE1 inhibitors.

CompoundTargetMIC (µM) vs. Mtb H37RvMBC (µM) vs. Mtb H37RvMBC/MIC RatioActivity
This compound DprE1 1 Not available - Presumed Bactericidal
BTZ043DprE10.002~0.004~2Bactericidal
PBTZ169DprE10.0007Not available-Bactericidal
IsoniazidInhA0.03 - 0.060.1 - 0.4~3.3 - 6.7Bactericidal/Bacteriostatic

Table 1: Comparative in-vitro activity of this compound and other antitubercular agents against M. tuberculosis H37Rv. The data illustrates the potent activity of DprE1 inhibitors. The bactericidal nature of DprE1 inhibitors is a key advantage in tuberculosis therapy, aiming for complete eradication of the pathogen.

The DprE1 Signaling Pathway and Inhibition

DprE1 is a key enzyme in the arabinogalactan biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall. The following diagram illustrates this pathway and the point of inhibition by DprE1 inhibitors like this compound.

DprE1_Pathway PRPP Phosphoribosyl pyrophosphate (PRPP) DPR Decaprenyl-P-Ribose (DPR) PRPP->DPR Multiple steps DPX Decaprenyl-P-2'-keto-D-erythro-pentofuranose (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenyl-P-Arabinose (DPA) DPX->DPA DprE2 (Reduction) Arabinogalactan Arabinogalactan DPA->Arabinogalactan Arabinofuranosyltransferases CellWall Mycobacterial Cell Wall Arabinogalactan->CellWall DprE1_IN_6 This compound DprE1_IN_6->DPR Inhibits Bactericidal_vs_Bacteriostatic start Start with Test Compound mic_assay Perform MIC Assay (e.g., REMA) start->mic_assay determine_mic Determine MIC mic_assay->determine_mic mbc_assay Perform MBC Assay determine_mic->mbc_assay determine_mbc Determine MBC mbc_assay->determine_mbc calculate_ratio Calculate MBC/MIC Ratio determine_mbc->calculate_ratio bactericidal Bactericidal (MBC/MIC ≤ 4) calculate_ratio->bactericidal Ratio ≤ 4 bacteriostatic Bacteriostatic (MBC/MIC > 4) calculate_ratio->bacteriostatic Ratio > 4

References

A Structural Showdown: Comparing DprE1 Inhibitors for Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural and functional nuances of azaindole-based DprE1 inhibitors and their counterparts offers crucial insights for the development of next-generation antitubercular agents. This guide provides a comparative analysis of the non-covalent azaindole inhibitor TBA-7371, a representative benzimidazole inhibitor, and the covalent benzothiazinone inhibitor BTZ043, supported by experimental data and detailed methodologies.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of the mycobacterial cell wall, making it a prime target for novel anti-tuberculosis drugs.[1] This enzyme, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), an essential precursor for arabinogalactan and lipoarabinomannan synthesis.[1][2] Inhibition of DprE1 disrupts this pathway, leading to bacterial cell death.[1] Several classes of DprE1 inhibitors have been identified, broadly categorized as non-covalent and covalent inhibitors. This guide focuses on a structural and functional comparison of key examples from three prominent classes: azaindoles (non-covalent), benzimidazoles (non-covalent), and benzothiazinones (covalent).

Quantitative Comparison of DprE1 Inhibitors

The in vitro efficacy of DprE1 inhibitors is primarily assessed by their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis and their half-maximal inhibitory concentration (IC50) against the DprE1 enzyme. The following table summarizes the available data for the representative inhibitors.

Inhibitor ClassRepresentative CompoundM. tuberculosis H37Rv MICDprE1 IC50Mechanism of Action
Azaindole TBA-73710.64 - 1.0 µg/mL (0.78 - 3.12 µM)[1][3][4]10 nM[1][3]Non-covalent
Benzimidazole Compound 20.05 µM[5][6]< 0.04 µM[5][6]Non-covalent
Benzothiazinone BTZ0431 ng/mL (2.3 nM)[7][8][9][10]Not directly comparable (suicide inhibitor)[11]Covalent (suicide inhibitor)

Structural and Mechanistic Insights

The different chemical scaffolds of these inhibitors dictate their mode of interaction with the DprE1 active site, leading to distinct mechanisms of inhibition.

Azaindoles and Benzimidazoles: The Non-Covalent Approach

TBA-7371, a 1,4-azaindole, and the representative benzimidazole inhibitor are non-covalent inhibitors of DprE1.[3][5][12] Their binding is reversible and relies on a network of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of the enzyme.[5] The azaindole and benzimidazole cores serve as scaffolds to present key pharmacophoric features. For instance, in silico docking studies of benzimidazoles suggest that the amide side chain is crucial for hydrogen bonding interactions with the DprE1 enzyme.[5] The design of these inhibitors often involves "scaffold morphing," where the core heterocyclic system is altered to optimize potency and pharmacokinetic properties while retaining the essential binding interactions.[5][6]

Benzothiazinones: The Covalent Killers

In contrast, BTZ043 belongs to the benzothiazinone class of covalent inhibitors.[2][11] These compounds act as suicide inhibitors.[11] The nitro group present in the BTZ043 structure is reduced by the flavin cofactor within the DprE1 active site, leading to the formation of a reactive nitroso species.[2][11] This reactive intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site, leading to irreversible inactivation of the enzyme.[11][13] This covalent and irreversible mode of action contributes to the potent bactericidal activity of benzothiazinones.[8]

Visualizing the Landscape of DprE1 Inhibition

To better understand the context and comparison of these inhibitors, the following diagrams illustrate the DprE1 pathway, a typical experimental workflow, and the structural relationships between the inhibitor classes.

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 Oxidation DPX Decaprenylphosphoryl-2-keto-D-erythro-pentofuranose (DPX) DprE2 DprE2 DPX->DprE2 Reduction DPA Decaprenylphosphoryl-β-D-arabinose (DPA) Arabinan Arabinan Synthesis DPA->Arabinan DprE1->DPX DprE2->DPA Inhibitors DprE1 Inhibitors (Azaindoles, Benzimidazoles, Benzothiazinones) Inhibitors->DprE1 Inhibition

Caption: The DprE1/DprE2 pathway in mycobacterial cell wall synthesis.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular and In Vivo Evaluation Compound Test Compound EnzymeAssay DprE1 Enzyme Assay (e.g., fluorescence-based) Compound->EnzymeAssay MICAssay M. tuberculosis MIC Assay (e.g., broth microdilution) Compound->MICAssay Cytotoxicity Cytotoxicity Assay (e.g., against mammalian cells) Compound->Cytotoxicity InVivo In Vivo Efficacy (e.g., mouse model of TB) Compound->InVivo IC50 Determine IC50 EnzymeAssay->IC50 MIC Determine MIC MICAssay->MIC Toxicity Determine Toxicity Cytotoxicity->Toxicity Efficacy Determine Efficacy InVivo->Efficacy

Caption: A generalized experimental workflow for the evaluation of DprE1 inhibitors.

Structural_Comparison cluster_noncovalent Non-Covalent Inhibitors cluster_covalent Covalent Inhibitors DprE1 DprE1 Target Azaindole Azaindole (TBA-7371) Azaindole->DprE1 Reversible Binding (H-bonds, hydrophobic) Benzimidazole Benzimidazole Benzimidazole->DprE1 Reversible Binding (H-bonds, hydrophobic) Benzothiazinone Benzothiazinone (BTZ043) Benzothiazinone->DprE1 Irreversible Covalent Bond (with Cys387)

Caption: Structural and mechanistic comparison of DprE1 inhibitor classes.

Experimental Protocols

1. DprE1 Enzyme Inhibition Assay (Fluorometric Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of DprE1. A common method involves a coupled enzyme assay.

  • Principle: The DprE1-catalyzed oxidation of the substrate (e.g., farnesyl-phosphoryl-β-D-ribofuranose, a DPR analog) produces hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a fluorescent product (resorufin). The rate of fluorescence increase is proportional to DprE1 activity.

  • Protocol:

    • Prepare a reaction mixture containing purified DprE1 enzyme, FAD cofactor, HRP, and Amplex Red in an appropriate buffer (e.g., 50 mM glycyl glycine, pH 8.0).

    • Add the test compound at various concentrations to the reaction mixture and incubate for a defined period.

    • Initiate the reaction by adding the substrate (e.g., farnesyl-phosphoryl-β-D-ribofuranose).

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.

    • Determine the IC50 value by fitting the dose-response data to a suitable equation.

2. Minimum Inhibitory Concentration (MIC) Assay for M. tuberculosis

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[14][15][16]

  • Principle: A standardized inoculum of M. tuberculosis is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection of turbidity after a defined incubation period.[16]

  • Protocol:

    • Prepare serial twofold dilutions of the test compound in 96-well microtiter plates containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).[15][16]

    • Prepare a standardized inoculum of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.[16]

    • Inoculate the wells of the microtiter plates with the bacterial suspension. Include a drug-free growth control and a sterile control.

    • Incubate the plates at 37°C for 7-14 days.[16]

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[16][17]

Conclusion

The structural and mechanistic diversity among DprE1 inhibitors provides a rich landscape for the development of novel anti-tuberculosis therapies. While covalent inhibitors like BTZ043 exhibit remarkable potency, non-covalent inhibitors such as the azaindole TBA-7371 and various benzimidazoles offer alternative scaffolds with potentially different pharmacokinetic and safety profiles. The continued exploration of these and other chemical classes, guided by a deep understanding of their structure-activity relationships and mechanisms of action, is essential for populating the drug development pipeline with effective and safe treatments for tuberculosis.

References

Safety Operating Guide

Proper Disposal of DprE1-IN-6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for personal consumption.

As a novel research chemical, the full toxicological and ecological properties of DprE1-IN-6 have not been extensively documented. Therefore, it is imperative to handle and dispose of this compound with the assumption that it is hazardous.[1] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Pre-Disposal Planning and Hazard Assessment

Before beginning any process that will generate this compound waste, it is crucial to establish a waste disposal plan. All laboratory personnel handling this compound should be trained on these procedures.

Key Principle: Treat all waste containing this compound—including pure compound, solutions, contaminated labware, and personal protective equipment (PPE)—as hazardous chemical waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[2]

Waste Segregation and Collection

Proper segregation of waste is the first step in ensuring safe and compliant disposal.[3][4]

Waste StreamCollection Container
Solid this compound Waste A dedicated, leak-proof, and clearly labeled hazardous waste container.
Liquid this compound Waste A dedicated, leak-proof, and clearly labeled hazardous waste container compatible with the solvent used.
Contaminated Labware Puncture-resistant containers for sharps; leak-proof containers for non-sharps.
Contaminated PPE A designated, sealed bag or container for hazardous waste.

Experimental Protocol for Container Rinsing: For containers that have held this compound, triple rinse with a suitable solvent.[2][4] Each rinse should use a solvent volume of approximately 5% of the container's capacity.[2] The rinsate must be collected and disposed of as hazardous liquid waste.[2][4]

Labeling and Storage of Waste

Accurate and clear labeling is critical for safe handling and disposal by EHS and waste management personnel.[3][5]

All this compound waste containers must be labeled with a hazardous waste tag that includes:

  • The words "Hazardous Waste".[5]

  • Full chemical name: "this compound". Avoid abbreviations.[5]

  • For mixtures, list all constituents and their approximate percentages.[5]

  • The date waste was first added to the container.

  • The name and contact information of the principal investigator.[5]

  • The laboratory room number.[5]

  • Appropriate hazard pictograms (e.g., "Unknown Hazard").

Store waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are sealed and stored with secondary containment to prevent spills.[6]

Disposal Procedure

Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[5][6]

  • Initiate Waste Pickup: Once a waste container is full or is no longer being used, complete a hazardous waste pickup request form as required by your institution.

  • Consult EHS: Contact your institution's EHS department to schedule a pickup and to obtain any specific guidance they may have for novel research compounds.

  • Professional Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company arranged by your institution.[3]

Disposal Workflow

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Temporary Storage cluster_3 Disposal & Documentation Solid Waste Solid Waste Labeled Hazardous Waste Containers Labeled Hazardous Waste Containers Solid Waste->Labeled Hazardous Waste Containers Liquid Waste Liquid Waste Liquid Waste->Labeled Hazardous Waste Containers Contaminated Labware Contaminated Labware Contaminated Labware->Labeled Hazardous Waste Containers Contaminated PPE Contaminated PPE Contaminated PPE->Labeled Hazardous Waste Containers Secure Secondary Containment Area Secure Secondary Containment Area Labeled Hazardous Waste Containers->Secure Secondary Containment Area EHS Pickup Request EHS Pickup Request Secure Secondary Containment Area->EHS Pickup Request Licensed Waste Disposal Licensed Waste Disposal EHS Pickup Request->Licensed Waste Disposal Disposal Manifest Disposal Manifest Licensed Waste Disposal->Disposal Manifest

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.